molecular formula C28H26F3N5O3 B12379554 Zevotrelvir CAS No. 2773516-53-1

Zevotrelvir

Cat. No.: B12379554
CAS No.: 2773516-53-1
M. Wt: 537.5 g/mol
InChI Key: ZVSKSJFRHVXDPS-JNFGOLMQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZEVOTRELVIR is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
SARS-CoV-2 viral protease inhibito

Properties

CAS No.

2773516-53-1

Molecular Formula

C28H26F3N5O3

Molecular Weight

537.5 g/mol

IUPAC Name

N-[(2S)-1-[(2'S,3R)-2'-cyano-2-oxospiro[1H-indole-3,4'-pyrrolidine]-1'-yl]-4-methyl-1-oxopentan-2-yl]-4,6,7-trifluoro-N-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C28H26F3N5O3/c1-14(2)8-22(35(3)25(37)21-9-16-18(29)10-19(30)23(31)24(16)33-21)26(38)36-13-28(11-15(36)12-32)17-6-4-5-7-20(17)34-27(28)39/h4-7,9-10,14-15,22,33H,8,11,13H2,1-3H3,(H,34,39)/t15-,22-,28-/m0/s1

InChI Key

ZVSKSJFRHVXDPS-JNFGOLMQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1C[C@@]2(C[C@H]1C#N)C3=CC=CC=C3NC2=O)N(C)C(=O)C4=CC5=C(N4)C(=C(C=C5F)F)F

Canonical SMILES

CC(C)CC(C(=O)N1CC2(CC1C#N)C3=CC=CC=C3NC2=O)N(C)C(=O)C4=CC5=C(N4)C(=C(C=C5F)F)F

Origin of Product

United States

Foundational & Exploratory

Zevotrelvir (EDP-235): A Technical Guide to a Potent SARS-CoV-2 3CL Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zevotrelvir, also known as EDP-235, is an investigational, orally bioavailable, small molecule inhibitor of the SARS-CoV-2 3C-like (3CL) protease (3CLpro).[1][2][3] The 3CL protease is an enzyme essential for viral replication, making it a prime target for antiviral therapeutics.[3] this compound is under development as a once-daily treatment for COVID-19 without the need for co-administration with a pharmacokinetic booster like ritonavir.[2][4] This guide provides a detailed overview of the preclinical and clinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo activity, pharmacokinetics, and clinical trial results.

Mechanism of Action

This compound is a potent and selective inhibitor of the SARS-CoV-2 3CLpro.[3][5] It functions as a slow-onset, tight-binding, reversible, and substrate-competitive inhibitor.[4][5] The inhibition mechanism involves this compound binding to the active site of the 3CL protease, thereby preventing the cleavage of viral polyproteins, a crucial step in the viral replication cycle.[3][5] X-ray crystallography has revealed that this compound interacts with key residues in the active site of the 3CLpro, including Cys-145, His-163, and Glu-166.[5]

dot

Mechanism of Action of this compound SARS-CoV-2 Polyprotein SARS-CoV-2 Polyprotein 3CL Protease 3CL Protease SARS-CoV-2 Polyprotein->3CL Protease Cleavage by Functional Viral Proteins Functional Viral Proteins 3CL Protease->Functional Viral Proteins Produces This compound (EDP-235) This compound (EDP-235) This compound (EDP-235)->3CL Protease Inhibits Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Inhibition Inhibition

Caption: this compound inhibits the SARS-CoV-2 3CL protease, preventing polyprotein cleavage and subsequent viral replication.

In Vitro Activity

This compound has demonstrated potent in vitro activity against SARS-CoV-2 and other coronaviruses. Its inhibitory activity has been quantified through various assays, with the key findings summarized below.

Enzymatic Inhibition
Target ProteaseIC50 (nM)Ki (nM)Reference
SARS-CoV-2 3CLpro4.0 - 5.83.0[4][5]
SARS-CoV 3CLpro5.4-[5]
MERS-CoV 3CLpro70-[5]
Alpha-coronaviruses 3CLpro2 - 4-[5]
Antiviral Activity
VirusCell LineEC50 (nM)Reference
SARS-CoV-2Replicon System4.5[4]
Selectivity

This compound exhibits a high degree of selectivity for the viral 3CL protease over human proteases. In a panel of 30 mammalian proteases, this compound demonstrated a selectivity index of over 300.[5] It has also shown potent activity against nirmatrelvir-resistant variants of SARS-CoV-2.[4]

Experimental Protocols

3CL Protease FRET Inhibition Assay

A fluorescence resonance energy transfer (FRET) assay is a common method to determine the inhibitory activity of compounds against the 3CL protease.

Materials:

  • Recombinant SARS-CoV-2 3CL protease

  • FRET peptide substrate

  • This compound (EDP-235)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% BSA, 0.01% Triton X-100)

  • 384-well plates

  • Fluorescence plate reader

Method:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the recombinant 3CL protease to the wells of a 384-well plate.

  • Add the this compound dilutions to the wells containing the enzyme and incubate for a specified period.

  • Initiate the enzymatic reaction by adding the FRET peptide substrate.

  • Monitor the fluorescence signal continuously in a fluorescence plate reader.

  • Calculate the rate of substrate cleavage and determine the IC50 values by fitting the data to a dose-response curve.[3][4]

dot

3CL Protease FRET Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilutions Prepare this compound Serial Dilutions Add Inhibitor Add this compound Dilutions and Incubate Serial Dilutions->Add Inhibitor Enzyme Prep Prepare 3CL Protease Solution Dispense Enzyme Dispense 3CL Protease into 384-well plate Enzyme Prep->Dispense Enzyme Substrate Prep Prepare FRET Substrate Solution Add Substrate Add FRET Substrate to Initiate Reaction Substrate Prep->Add Substrate Dispense Enzyme->Add Inhibitor Add Inhibitor->Add Substrate Measure Fluorescence Monitor Fluorescence Continuously Add Substrate->Measure Fluorescence Calculate IC50 Calculate Reaction Rates and Determine IC50 Measure Fluorescence->Calculate IC50

Caption: Workflow for determining the IC50 of this compound using a 3CL protease FRET assay.

In Vivo Studies

The efficacy of this compound has been evaluated in animal models of SARS-CoV-2 infection.

Syrian Hamster Model

In a Syrian hamster model of COVID-19, treatment with this compound resulted in the suppression of SARS-CoV-2 replication and a reduction in virus-induced lung pathology.[6][7]

Ferret Model

In a ferret model, this compound inhibited the production of infectious SARS-CoV-2 and viral RNA in multiple anatomical locations.[6][7] Furthermore, co-housing of infected, this compound-treated ferrets with naive ferrets did not result in contact transmission of the virus.[6][7]

Clinical Trials

This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.

Phase 1 Study

The Phase 1 study in healthy adults demonstrated that this compound was generally safe and well-tolerated.[8] The pharmacokinetic profile was consistent with once-daily dosing, with a half-life ranging from 13 to 22 hours.[8] Doses of 200 mg and 400 mg once daily resulted in plasma drug levels significantly higher than the EC90 for SARS-CoV-2 variants.[8]

Phase 2 SPRINT Trial

The Phase 2 SPRINT (SARS-Cov-2 PRotease INhibitor Treatment) trial was a randomized, double-blind, placebo-controlled study in non-hospitalized adults with mild to moderate COVID-19.[9]

Key Findings:

  • Primary Endpoint: The trial met its primary endpoint of safety and tolerability.[9]

  • Symptom Improvement: A dose-dependent improvement in the total symptom score was observed with this compound compared to placebo.[9] Patients receiving 400mg of this compound within three days of symptom onset experienced a 2-day shorter time to symptom improvement.

  • Virologic Endpoints: No significant effect on virologic endpoints as measured in the nose was observed, which was attributed to the rapid viral decline in the placebo group of a highly immune-experienced population.

ParameterPlaceboThis compound 200mgThis compound 400mgReference
Number of Patients767778[2]
Treatment Emergent Adverse Events (%)2.61.36.4

Conclusion

This compound (EDP-235) is a promising, potent, and selective inhibitor of the SARS-CoV-2 3CL protease with a favorable preclinical and clinical profile. Its mechanism of action, potent in vitro and in vivo activity, and acceptable safety profile in clinical trials support its continued development as a once-daily oral therapeutic for COVID-19. Further studies will be needed to fully establish its efficacy in a broader patient population.

References

EDP-235: A Technical Guide to its Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EDP-235 is a potent, orally bioavailable, once-daily antiviral agent specifically designed to inhibit the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.[1][2][3] Developed by Enanta Pharmaceuticals, EDP-235 has demonstrated significant antiviral activity in preclinical studies against SARS-CoV-2 and its variants of concern, as well as other coronaviruses.[1][2][4] This technical guide provides a comprehensive overview of the in vitro and in vivo antiviral activity of EDP-235, its mechanism of action, and a summary of its clinical development. Detailed experimental protocols for key assays are also provided to enable replication and further investigation by the scientific community.

Mechanism of Action

EDP-235 is a competitive inhibitor of the SARS-CoV-2 3CLpro, also known as the main protease (Mpro).[5] This viral enzyme is essential for the processing of polyproteins translated from the viral RNA into functional viral proteins. By binding to the active site of 3CLpro, EDP-235 blocks this proteolytic activity, thereby halting viral replication.[5] Preclinical data indicate that EDP-235 has a favorable selectivity profile, with a selectivity index of over 300 against a panel of human proteases.[5]

cluster_virus SARS-CoV-2 Replication Cycle cluster_drug_action EDP-235 Inhibition Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage 3CLpro Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage->Functional Viral Proteins Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly New Virions New Virions Viral Assembly->New Virions EDP-235 EDP-235 3CLpro Inhibition 3CLpro Inhibition EDP-235->3CLpro Inhibition Blockade of Polyprotein Cleavage Blockade of Polyprotein Cleavage 3CLpro Inhibition->Blockade of Polyprotein Cleavage Inhibition of Viral Replication Inhibition of Viral Replication Blockade of Polyprotein Cleavage->Inhibition of Viral Replication

Caption: Mechanism of action of EDP-235 in inhibiting SARS-CoV-2 replication.

In Vitro Antiviral Activity

EDP-235 has demonstrated potent antiviral activity against a broad range of coronaviruses in various in vitro assays.

Enzymatic Inhibition

In a biochemical fluorescence resonance energy transfer (FRET) assay, EDP-235 potently inhibited the SARS-CoV-2 3CLpro with a half-maximal inhibitory concentration (IC50) of 5.8 nM.[6] This potent activity was maintained against 3CLpro from various SARS-CoV-2 variants.[5]

Cell-Based Antiviral Activity

EDP-235 has shown potent inhibition of SARS-CoV-2 replication in multiple cell-based assays.

Assay Type Cell Line SARS-CoV-2 Variant Endpoint Potency (nM) Reference
Antiviral ActivityVero E6AlphaEC9011[7]
Antiviral ActivityVero E6DeltaEC906.2
Antiviral ActivityVero E6OmicronEC905[7]
Antiviral ActivityPrimary Human Airway Epithelial CellsNot SpecifiedEC9033[4]

In Vivo Efficacy

The antiviral efficacy of EDP-235 has been evaluated in preclinical animal models of SARS-CoV-2 infection.

Syrian Hamster Model of COVID-19

In a Syrian hamster model of COVID-19, EDP-235 demonstrated a significant reduction in viral load in the lungs and protection from virus-induced lung pathology.[1][2]

Ferret Model of SARS-CoV-2 Transmission

In a ferret model, EDP-235 not only reduced viral replication in infected animals but also prevented the transmission of SARS-CoV-2 to naive contact ferrets.[1][2]

cluster_preclinical Preclinical Evaluation Workflow In Vitro Assays Enzymatic & Cell-Based Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Syrian Hamster Model Syrian Hamster Model In Vivo Models->Syrian Hamster Model Efficacy Ferret Model Ferret Model In Vivo Models->Ferret Model Transmission Reduced Viral Load & Lung Pathology Reduced Viral Load & Lung Pathology Syrian Hamster Model->Reduced Viral Load & Lung Pathology Reduced Viral Replication & Transmission Reduced Viral Replication & Transmission Ferret Model->Reduced Viral Replication & Transmission

Caption: Preclinical evaluation workflow for EDP-235.

Clinical Development

EDP-235 has progressed to clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Phase 1 Study

A Phase 1 study in healthy volunteers showed that EDP-235 was safe and well-tolerated, with a pharmacokinetic profile supporting once-daily dosing without the need for a ritonavir boost.[7][8]

Phase 2 SPRINT Trial

The Phase 2 SPRINT (SARS-Cov-2 PRotease INhibitor Treatment) trial was a randomized, double-blind, placebo-controlled study in non-hospitalized, symptomatic adults with mild or moderate COVID-19.[9] The trial evaluated two once-daily doses of EDP-235 (200mg and 400mg) for 5 days.[9]

  • Primary Endpoint: The study met its primary endpoint of safety and tolerability.[9][10]

  • Secondary Endpoints: While the trial did not meet its key secondary virologic endpoints, a dose-dependent improvement in symptoms was observed, with the 400mg dose showing a statistically significant improvement in a subset of symptoms and a shorter time to improvement in patients treated early.[9][10]

cluster_sprint SPRINT Phase 2 Trial Design Patient Population Non-hospitalized, symptomatic adults with mild/moderate COVID-19 Randomization Randomization Patient Population->Randomization Placebo Placebo Randomization->Placebo EDP-235 200mg QD EDP-235 200mg QD Randomization->EDP-235 200mg QD EDP-235 400mg QD EDP-235 400mg QD Randomization->EDP-235 400mg QD 5-day Treatment 5-day Treatment Placebo->5-day Treatment EDP-235 200mg QD->5-day Treatment EDP-235 400mg QD->5-day Treatment Endpoint Analysis Primary: Safety & Tolerability Secondary: Virologic & Symptomatic 5-day Treatment->Endpoint Analysis

Caption: Overview of the SPRINT Phase 2 clinical trial design.

Experimental Protocols

The following are representative, detailed protocols for the key assays used to characterize the antiviral activity of EDP-235.

SARS-CoV-2 3CLpro FRET Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the inhibition of SARS-CoV-2 3CLpro.

  • Materials:

    • Recombinant SARS-CoV-2 3CLpro

    • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

    • Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM TCEP)

    • 384-well black assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of EDP-235 in assay buffer.

    • In a 384-well plate, add 5 µL of each EDP-235 dilution.

    • Add 10 µL of 3CLpro enzyme solution (final concentration ~20 nM) to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~10 µM).

    • Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the EDP-235 concentration and fitting the data to a four-parameter logistic equation.

In Vitro Antiviral Cytopathic Effect (CPE) Assay

This protocol describes a cell-based assay to determine the antiviral activity of EDP-235 by measuring the inhibition of virus-induced cytopathic effect (CPE).

  • Materials:

    • Vero E6 cells

    • SARS-CoV-2 virus stock

    • Cell culture medium (e.g., DMEM supplemented with 2% FBS and antibiotics)

    • 96-well clear-bottom assay plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of EDP-235 in cell culture medium.

    • Remove the growth medium from the cells and add 100 µL of the EDP-235 dilutions.

    • In a separate tube, dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of 0.01 in cell culture medium.

    • Add 100 µL of the diluted virus to each well (except for the cell control wells).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

    • Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the EDP-235 concentration.

In Vivo Syrian Hamster Model of SARS-CoV-2 Infection

This protocol outlines a general procedure for evaluating the efficacy of an antiviral agent in the Syrian hamster model.

  • Animals: 6-8 week old male Syrian hamsters.

  • Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).

  • Procedure:

    • Acclimatize hamsters for at least 3 days before the experiment.

    • On day 0, anesthetize the hamsters and intranasally inoculate with 1 x 10^5 PFU of SARS-CoV-2 in a volume of 100 µL.

    • Administer EDP-235 or vehicle control orally once daily, starting 4 hours post-infection, for a specified duration (e.g., 5 days).

    • Monitor body weight and clinical signs daily.

    • On specified days post-infection (e.g., day 3 and day 5), euthanize a subset of animals from each group.

    • Collect lung tissue for viral load determination by RT-qPCR and for histopathological analysis.

    • Homogenize lung tissue and perform plaque assays to quantify infectious virus titers.

    • Analyze the data to compare viral loads, lung pathology scores, and body weight changes between the treated and control groups.

In Vivo Ferret Model of SARS-CoV-2 Transmission

This protocol describes a model to assess the effect of an antiviral on SARS-CoV-2 transmission.

  • Animals: Young adult ferrets, seronegative for SARS-CoV-2.

  • Virus: SARS-CoV-2 isolate.

  • Procedure:

    • House ferrets individually during the acclimatization period.

    • On day 0, intranasally inoculate a group of "donor" ferrets with SARS-CoV-2.

    • Begin treatment of the donor ferrets with EDP-235 or vehicle control at a specified time post-infection.

    • On day 1, co-house each donor ferret with a naive "contact" ferret.

    • Collect nasal washes from all ferrets daily to monitor viral shedding by RT-qPCR and plaque assay.

    • Monitor all animals for clinical signs of infection.

    • After a specified co-housing period (e.g., 7 days), separate the contact ferrets and continue to monitor for viral shedding and seroconversion.

    • Analyze the data to determine the transmission rate in the treated versus the control group.

Conclusion

EDP-235 is a promising oral antiviral candidate for the treatment of COVID-19. Its potent in vitro activity against SARS-CoV-2 and its variants, coupled with its efficacy in preclinical models of infection and transmission, underscores its potential as a valuable therapeutic option. While the Phase 2 SPRINT trial did not meet its virologic endpoints, the observed improvement in clinical symptoms warrants further investigation. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore the antiviral properties of EDP-235 and similar 3CLpro inhibitors.

References

Zevotrelvir: A Technical Whitepaper on the Discovery and Development of a Novel 3CL Protease Inhibitor for COVID-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zevotrelvir (EDP-235) is a potent, orally bioavailable, once-daily antiviral agent developed by Enanta Pharmaceuticals for the treatment of COVID-19. As a covalent, reversible inhibitor of the SARS-CoV-2 3C-like (3CL) protease, this compound targets a critical enzyme in the viral replication cycle. This document provides an in-depth technical overview of the discovery, preclinical development, and clinical evaluation of this compound, including detailed experimental methodologies and a summary of key quantitative data.

Introduction

The COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, spurred an unprecedented global effort to develop effective antiviral therapeutics. A key target for antiviral drug development is the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This viral enzyme is essential for the proteolytic processing of polyproteins translated from the viral RNA, a critical step in the virus's replication and proliferation. The high degree of conservation of 3CLpro across coronaviruses and the lack of a close human homolog make it an attractive target for selective antiviral therapy.

This compound (EDP-235) emerged from Enanta Pharmaceuticals' dedicated research program to identify and develop potent, oral, once-daily treatments for COVID-19. This whitepaper details the scientific journey of this compound from its discovery through preclinical and clinical development.

Discovery and Development Timeline

The development of this compound has progressed through several key stages, from initial discovery efforts to clinical evaluation:

  • Preclinical Development (Announced October 2021): Enanta Pharmaceuticals reported promising preclinical data for EDP-235, highlighting its potent inhibition of SARS-CoV-2 replication and favorable pharmacokinetic profile.[1]

  • Phase 1 Clinical Trial Initiation (February 2022): The first-in-human Phase 1 clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

  • Phase 2 SPRINT Trial Initiation (November 2022): Following positive Phase 1 results, the Phase 2 SPRINT (SARS-Cov-2 PRotease INhibitor Treatment) trial was initiated to evaluate the efficacy and safety of this compound in non-hospitalized, symptomatic adults with mild or moderate COVID-19.

  • Phase 2 SPRINT Trial Topline Results (May 2023): Enanta announced positive topline results from the SPRINT trial, reporting that the study met its primary safety and tolerability endpoints and demonstrated a dose-dependent improvement in symptoms.

Mechanism of Action

This compound is a substrate-competitive, reversible covalent inhibitor of the SARS-CoV-2 3CL protease. The catalytic dyad of the 3CLpro active site, consisting of a cysteine and a histidine residue, is responsible for cleaving the viral polyprotein. This compound is designed to interact with this active site, forming a transient covalent bond with the catalytic cysteine, thereby blocking its proteolytic activity. This inhibition of 3CLpro prevents the maturation of viral proteins essential for the formation of the replication-transcription complex, ultimately halting viral replication.

Signaling Pathway Diagram

G cluster_virus SARS-CoV-2 Infected Host Cell cluster_protease 3CL Protease (3CLpro) cluster_drug This compound (EDP-235) Action viral_rna Viral RNA polyprotein Viral Polyproteins (pp1a/pp1ab) viral_rna->polyprotein Translation clpro Active 3CLpro polyprotein->clpro Autocatalytic Cleavage non_structural_proteins Non-Structural Proteins (NSPs) clpro->non_structural_proteins Polyprotein Cleavage replication_complex Replication-Transcription Complex (RTC) non_structural_proteins->replication_complex new_viral_rna New Viral RNA replication_complex->new_viral_rna Replication new_virions New Virions new_viral_rna->new_virions This compound This compound This compound->clpro Inhibition

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Quantitative Data Summary

Table 1: Preclinical In Vitro Potency of this compound
ParameterVirus/EnzymeCell Line/AssayValueReference
IC50 SARS-CoV-2 3CLproBiochemical Assay5.8 nM[2]
EC90 SARS-CoV-2 (Alpha variant)Primary Human Airway Epithelial Cells33 nM
EC90 SARS-CoV-2 (Alpha variant)Vero cells11 nM
EC90 SARS-CoV-2 (Omicron variant)Vero cells5 nM
IC50 229E hCoV 3CLproBiochemical Assay<0.1 µM[3]
Table 2: Preclinical Pharmacokinetics of this compound in Rats
ParameterValueReference
Oral Bioavailability 95%[1]
Projected Human Half-life 16 hours[4]
Lung-to-Plasma Ratio 4.1[5]
Table 3: Phase 1 Clinical Trial - this compound Exposure Multiples over Protein-Adjusted EC90
DoseVariantExposure MultipleReference
200mg QD Alpha7x
400mg QD Alpha13x
Table 4: Phase 2 SPRINT Clinical Trial - Key Outcomes
EndpointResultReference
Primary Endpoint Met (Favorable safety and tolerability)
Symptom Improvement Dose-dependent improvement, statistically significant in the 400mg group
Virologic Endpoints Not met (in the nasal passages)

Experimental Protocols

SARS-CoV-2 3CL Protease Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 3CLpro.

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM DTT

  • This compound (serial dilutions in DMSO)

  • 384-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add 5 µL of the diluted this compound or DMSO (as a control).

  • Add 10 µL of recombinant SARS-CoV-2 3CLpro (final concentration ~20 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 5 µL of the FRET peptide substrate (final concentration ~20 µM).

  • Immediately place the plate in a plate reader and monitor the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every minute for 30 minutes at 37°C.

  • Calculate the initial reaction velocity for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: 3CL Protease Inhibition Assay Workflow

G start Start prepare_reagents Prepare Reagents: - this compound dilutions - 3CLpro enzyme - FRET substrate start->prepare_reagents dispense_inhibitor Dispense this compound/ DMSO into 384-well plate prepare_reagents->dispense_inhibitor add_enzyme Add 3CLpro Enzyme dispense_inhibitor->add_enzyme incubate_inhibitor Incubate (15 min, RT) add_enzyme->incubate_inhibitor add_substrate Add FRET Substrate incubate_inhibitor->add_substrate read_fluorescence Read Fluorescence (Plate Reader, 30 min, 37°C) add_substrate->read_fluorescence data_analysis Data Analysis: - Calculate initial velocities - Plot inhibition curve - Determine IC50 read_fluorescence->data_analysis end_point End data_analysis->end_point

Caption: Workflow for the FRET-based 3CL protease inhibition assay.

Antiviral Activity in Primary Human Airway Epithelial Cells

This protocol outlines the method to determine the half-maximal effective concentration (EC50) of this compound against SARS-CoV-2 in a physiologically relevant model of primary human airway epithelial (HAE) cells cultured at an air-liquid interface (ALI).

Materials:

  • Differentiated primary HAE cells on transwell inserts

  • SARS-CoV-2 viral stock

  • ALI culture medium

  • This compound (serial dilutions)

  • PBS

  • RNA extraction kit

  • RT-qPCR reagents for SARS-CoV-2 detection

Procedure:

  • Culture primary HAE cells on transwell inserts at an ALI for at least 21 days to achieve full differentiation.

  • Prepare serial dilutions of this compound in ALI culture medium.

  • Apically wash the HAE cultures with PBS to remove accumulated mucus.

  • Add the diluted this compound or vehicle control to the basolateral medium of the transwell inserts.

  • Incubate for 2 hours at 37°C.

  • Infect the apical surface of the HAE cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.

  • Incubate for 1 hour at 37°C to allow for viral entry.

  • Remove the viral inoculum from the apical surface and wash three times with PBS.

  • Maintain the cultures at 37°C in a 5% CO2 incubator for 48-72 hours.

  • At the end of the incubation period, lyse the cells and extract total RNA.

  • Perform RT-qPCR to quantify the viral RNA levels in each well.

  • Plot the percentage of viral replication inhibition against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

Pharmacokinetic Study in Rats

This protocol describes a typical oral pharmacokinetic study in rats to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Materials:

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • This compound formulation for oral gavage

  • Vehicle control

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight prior to dosing.

  • Administer a single oral dose of this compound via gavage at a predetermined dose level (e.g., 10 mg/kg).

  • Collect blood samples (~100 µL) from the tail vein or other appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation followed by LC-MS/MS to quantify the concentration of this compound.

  • Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Conclusion

This compound represents a promising, specifically designed antiviral candidate for the treatment of COVID-19. Its potent inhibition of the essential SARS-CoV-2 3CL protease, favorable preclinical pharmacokinetic profile, and demonstrated safety and symptom improvement in clinical trials underscore its potential as a valuable therapeutic option. The once-daily oral dosing regimen without the need for a pharmacokinetic booster offers a significant advantage in terms of convenience and reduced potential for drug-drug interactions. Further clinical development will be crucial to fully elucidate the therapeutic benefits of this compound in a broader patient population.

References

Zevotrelvir: A Technical Guide to a Novel SARS-CoV-2 3CL Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zevotrelvir (EDP-235) is a potent, orally bioavailable, small-molecule inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a viral enzyme essential for viral replication. Developed by Enanta Pharmaceuticals, this compound has demonstrated significant antiviral activity against multiple SARS-CoV-2 variants in preclinical studies. This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and preclinical data of this compound, intended to serve as a resource for researchers and professionals in the field of antiviral drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule designed for optimal binding to the active site of the SARS-CoV-2 3CL protease.

Chemical Structure:

  • IUPAC Name: (1R,2S,5S)-N-((1S)-1-Cyano-2-((3S)-2-oxopyrrolidin-3-yl)ethyl)-6,6-dimethyl-3-(3-methyl-N-(trifluoroacetyl)-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide

  • CAS Number: 2773516-53-1[1]

  • Molecular Formula: C₂₈H₂₆F₃N₅O₃[1]

  • SMILES: O=C1[C@@]2(CN(--INVALID-LINK--C#N)C(--INVALID-LINK--N(C)C(C3=CC4=C(F)C=C(F)C(F)=C4N3)=O)=O)C5=CC=CC=C5N1[1]

Physicochemical Properties:

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 537.53 g/mol [1]
Appearance White to off-white solid[1]
Purity 99.71%[1]
Solubility (in vitro) DMSO: 100 mg/mL (186.04 mM) (requires sonication)[1]
Storage (Powder) -20°C for 3 years[1]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[1]

Note: Experimental data for properties such as melting point and pKa are not publicly available at the time of this writing.

Mechanism of Action

This compound is a time-dependent, tight-binding, reversible covalent inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro).[2] The 3CL protease is critical for the viral life cycle as it is responsible for cleaving the viral polyproteins into functional non-structural proteins.

The inhibitory activity of this compound is achieved through the formation of a covalent bond between its nitrile warhead and the catalytic cysteine residue (Cys145) in the active site of the 3CL protease. This interaction blocks the substrate from accessing the active site, thereby preventing polyprotein processing and inhibiting viral replication.[3]

The following diagram illustrates the mechanism of action of this compound.

Zevotrelvir_Mechanism cluster_virus SARS-CoV-2 Replication Cycle cluster_drug_action This compound Inhibition Viral_RNA Viral RNA Polyprotein Viral Polyproteins (pp1a, pp1ab) Viral_RNA->Polyprotein Translation NSPs Functional Non-Structural Proteins (NSPs) Polyprotein->NSPs Cleavage CL3_Protease 3CL Protease (Mpro) Replication_Complex Viral Replication Complex NSPs->Replication_Complex New_Virions New Virions Replication_Complex->New_Virions This compound This compound Inhibited_Complex Inhibited 3CL Protease- This compound Complex This compound->Inhibited_Complex CL3_Protease->Inhibited_Complex Inhibited_Complex->NSPs Inhibition FRET_Assay_Workflow start Start prepare_reagents Prepare Reagents: - 3CL Protease Enzyme - FRET Substrate - Assay Buffer - this compound (Test Compound) start->prepare_reagents plate_setup Plate Setup (384-well): - Add this compound at various concentrations - Add 3CL Protease prepare_reagents->plate_setup pre_incubation Pre-incubation (e.g., 30 minutes at room temperature) plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add FRET Substrate pre_incubation->initiate_reaction incubation Incubation (e.g., 60 minutes at room temperature) initiate_reaction->incubation read_fluorescence Read Fluorescence (Excitation/Emission appropriate for FRET pair) incubation->read_fluorescence data_analysis Data Analysis: - Calculate % inhibition - Determine IC₅₀ value read_fluorescence->data_analysis end End data_analysis->end Antiviral_Assay_Workflow start Start seed_cells Seed Host Cells in 96-well Plates (e.g., Vero E6, A549-ACE2) start->seed_cells add_compound Add Serial Dilutions of this compound seed_cells->add_compound infect_cells Infect Cells with SARS-CoV-2 (at a specific Multiplicity of Infection, MOI) add_compound->infect_cells incubation Incubate for a Defined Period (e.g., 48-72 hours) infect_cells->incubation quantify_viral_replication Quantify Viral Replication (e.g., RT-qPCR, TCID₅₀, CPE) incubation->quantify_viral_replication assess_cytotoxicity Assess Cell Viability/Cytotoxicity (e.g., MTT, CellTiter-Glo) incubation->assess_cytotoxicity data_analysis Data Analysis: - Determine EC₅₀ (antiviral efficacy) - Determine CC₅₀ (cytotoxicity) - Calculate Selectivity Index (SI = CC₅₀/EC₅₀) quantify_viral_replication->data_analysis assess_cytotoxicity->data_analysis end End data_analysis->end

References

Zevotrelvir (EDP-235): A Technical Guide to Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevotrelvir, also known as EDP-235, is an investigational, orally administered antiviral agent developed by Enanta Pharmaceuticals for the treatment of COVID-19. It is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a viral enzyme essential for viral replication. This technical guide provides a comprehensive overview of the available preclinical data for this compound, including its in vitro and in vivo efficacy, pharmacokinetic profile, and mechanism of action. The information is presented to support further research and development efforts in the field of antiviral therapeutics.

Data Presentation

In Vitro Efficacy of this compound

The in vitro activity of this compound has been evaluated in various biochemical and cell-based assays. The compound demonstrates potent inhibition of the SARS-CoV-2 3CLpro and effective suppression of viral replication in different cell lines.

Parameter Value Assay/Cell Line Virus/Enzyme
IC₅₀ 5.8 ± 3.7 nMBiochemical FRET AssaySARS-CoV-2 3CLpro
Kᵢ 3.0 ± 1.6 nMBiochemical FRET AssaySARS-CoV-2 3CLpro
IC₅₀ (Variants) 2.8 - 5.8 nMBiochemical FRET Assay3CLpro from multiple SARS-CoV-2 lineages
IC₅₀ 2-4 nMBiochemical FRET Assayα-coronaviruses 3CLpro
IC₅₀ 5.4 nMBiochemical FRET AssaySARS-CoV 3CLpro
IC₅₀ 70 nMBiochemical FRET AssayMERS-CoV 3CLpro
EC₉₀ 33 nMPrimary Human Airway Epithelial Cells (pHAEC)SARS-CoV-2
Selectivity Index >500-foldAgainst a panel of multiple host proteases-
In Vivo Efficacy of this compound

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in reducing viral replication and transmission.

Animal Model Dosage Key Findings
Syrian Hamster Not SpecifiedSuppressed SARS-CoV-2 replication and viral-induced lung pathology.[1]
Ferret 200 mg/kg (once or twice daily)- Rapid and sustained reduction in live virus titer and viral RNA in nasal lavage.[2]- Inhibited production of infectious virus and RNA at multiple anatomical sites.[1]- Prevented contact transmission to naïve ferrets.[1]
Preclinical Pharmacokinetics of this compound

Pharmacokinetic studies in animals have characterized the absorption, distribution, and metabolic profile of this compound, suggesting its potential for once-daily oral dosing.

Parameter Species Value/Observation
Oral Bioavailability Rat95%
Plasma Exposure (AUC) Rat19.0 µg-hr/mL (at 10 mg/kg)
Projected Human Half-life -16 hours
Projected Efficacious Human Dose -100 - 500 mg once-daily
Tissue Distribution RatFavorable penetration into lung, heart, salivary glands, kidney, and adipose tissues.[3]
Tissue-to-Plasma Ratios (Rat) RatLung: 4.1, Heart: 4.7, Salivary Glands: 6.5, Kidney: 6.3, Adipose: 23.0
Intracellular-to-Extracellular Ratios (Human Cells) Human CellsLungs: 8.7, Cardiac Myocytes: 9.9, Salivary Glands: 11.3, Kidneys: 18.0, Adipocytes: 33.6[2]
Metabolism In vitroLow plasma clearance in human liver microsomes.
Ritonavir Boosting -Not required.

Experimental Protocols

Biochemical 3CLpro Inhibition Assay (FRET-based)

This assay quantifies the inhibitory activity of this compound against the SARS-CoV-2 3CLpro enzyme.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 3CLpro enzyme.

    • Fluorescence Resonance Energy Transfer (FRET)-based peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher.

    • Assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).

    • This compound (EDP-235) serially diluted in DMSO.

    • 384-well assay plates.

    • Fluorescence plate reader.

  • Procedure:

    • The 3CLpro enzyme is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) in the assay buffer for a specified period to allow for inhibitor binding.

    • The enzymatic reaction is initiated by adding the FRET peptide substrate to the enzyme-inhibitor mixture.

    • The fluorescence intensity is monitored kinetically over time at an appropriate excitation and emission wavelength.

    • Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vitro Antiviral Activity Assay (Cell-based)

This assay determines the potency of this compound in inhibiting SARS-CoV-2 replication in a cellular context.

  • Reagents and Materials:

    • Vero E6 cells or primary human airway epithelial cells (pHAEC).

    • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).

    • SARS-CoV-2 virus stock of a known titer.

    • This compound (EDP-235) serially diluted in cell culture medium.

    • Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus, or a cell viability assay like CellTiter-Glo).

    • 96-well cell culture plates.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

    • The cells are pre-treated with serial dilutions of this compound or vehicle control for a short period.

    • The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • After a defined incubation period (e.g., 48-72 hours), the antiviral effect is quantified.

    • For RT-qPCR, viral RNA is extracted from the cell supernatant or cell lysate and quantified.

    • For plaque assays, the supernatant is serially diluted and used to infect fresh cell monolayers to determine the infectious virus titer.

    • For cell viability assays, the cytopathic effect (CPE) of the virus is measured, and the protective effect of the compound is assessed.

    • EC₅₀/EC₉₀ values are calculated by plotting the percentage of viral inhibition against the drug concentration.

In Vivo Ferret Transmission Study

This study evaluates the ability of this compound to suppress viral replication and prevent transmission of SARS-CoV-2 in a ferret model.

  • Animal Model and Housing:

    • Female ferrets are used for the study.

    • Animals are housed in a BSL-3 facility.

  • Study Design:

    • A group of ferrets is intranasally inoculated with SARS-CoV-2.

    • At 12 hours post-infection, therapeutic treatment with this compound (e.g., 200 mg/kg, once or twice daily) or a vehicle control is initiated.

    • At a specified time post-infection (e.g., 60 hours), one naïve (uninfected) ferret is co-housed with each infected and treated ferret to assess contact transmission.

    • Nasal lavage samples and rectal swabs are collected from all animals at regular intervals to monitor viral load.

    • The originally infected animals are euthanized at a specific time point (e.g., 4 days post-infection), and tissues are collected for virological and pathological analysis.

    • The contact ferrets are monitored for an extended period.

  • Endpoints:

    • Viral load in nasal lavage and rectal swabs is quantified by RT-qPCR and TCID₅₀ assay.

    • Viral titers in respiratory tract tissues (e.g., nasal turbinates, lungs) are determined at the end of the study.

    • Clinical signs of disease (e.g., weight loss, temperature changes) are monitored.

    • Pathological changes in the lungs are assessed.

Mandatory Visualization

Caption: Mechanism of action of this compound as a 3CLpro inhibitor.

In_Vitro_Antiviral_Assay_Workflow start Seed Cells (e.g., Vero E6) pretreatment Pre-treat with this compound (Serial Dilutions) start->pretreatment infection Infect with SARS-CoV-2 pretreatment->infection incubation Incubate (e.g., 48-72h) infection->incubation quantification Quantify Viral Replication incubation->quantification rt_qpcr RT-qPCR (Viral RNA) quantification->rt_qpcr plaque_assay Plaque Assay (Infectious Virus) quantification->plaque_assay cpe_assay CPE/Viability Assay quantification->cpe_assay analysis Data Analysis (EC50/EC90 Calculation) rt_qpcr->analysis plaque_assay->analysis cpe_assay->analysis

Caption: Experimental workflow for an in vitro antiviral assay.

Ferret_Transmission_Study_Design cluster_infected Infected Group cluster_contact Transmission Assessment cluster_monitoring Monitoring & Endpoints infection Infect Ferrets with SARS-CoV-2 treatment Treat with this compound (or Vehicle) infection->treatment 12h post-infection cohousing Co-house with Naïve Ferrets treatment->cohousing 60h post-infection monitoring Monitor Clinical Signs & Collect Samples (Nasal Wash, Rectal Swabs) cohousing->monitoring endpoints Assess Viral Load (RT-qPCR, TCID50) & Lung Pathology monitoring->endpoints

Caption: Logical design of the in vivo ferret transmission study.

References

Methodological & Application

Zevotrelvir (EDP-235): In Vitro Assay Protocols for SARS-CoV-2 Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevotrelvir, also known as EDP-235, is a potent, orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This enzyme is critical for the replication of the virus, making it a prime target for antiviral therapeutics.[1] this compound has demonstrated potent in vitro activity against a wide range of SARS-CoV-2 variants. This document provides detailed protocols for the in vitro evaluation of this compound's inhibitory activity against SARS-CoV-2 Mpro and its antiviral efficacy in cell-based models.

Mechanism of Action

This compound is a competitive inhibitor of the SARS-CoV-2 Mpro. It binds to the active site of the enzyme, preventing the processing of viral polyproteins that are essential for viral replication. This targeted mechanism of action is anticipated to have a high barrier to the development of resistance.

G cluster_virus SARS-CoV-2 Infected Host Cell cluster_inhibition Inhibition by this compound Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Mpro (3CLpro) Mpro (3CLpro) Polyprotein->Mpro (3CLpro) Cleavage Site Functional Viral Proteins Functional Viral Proteins Mpro (3CLpro)->Functional Viral Proteins Processes Inactive Mpro Inactive Mpro Mpro (3CLpro)->Inactive Mpro Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->Mpro (3CLpro) Binds to Active Site Inhibition of Replication Inhibition of Replication Inactive Mpro->Inhibition of Replication

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and antiviral activity of this compound against SARS-CoV-2 Mpro and various viral variants.

Table 1: Enzymatic Inhibition of SARS-CoV-2 Mpro by this compound

ParameterValue (nM)Assay Type
IC505.8FRET-based enzymatic assay

Data sourced from Enanta Pharmaceuticals preclinical data.

Table 2: Antiviral Activity of this compound against SARS-CoV-2 Variants in Cell Culture

SARS-CoV-2 VariantEC50 (nM)Cell LineAssay Type
Alpha11VeroCytopathic Effect (CPE)
Omicron5VeroCytopathic Effect (CPE)
Ancestral (A lineage)33Primary Human Airway Epithelial CellsViral Replication Inhibition

Data sourced from Enanta Pharmaceuticals preclinical and clinical trial initiation announcements.[3]

Experimental Protocols

SARS-CoV-2 Mpro Fluorescence Resonance Energy Transfer (FRET) Assay

This enzymatic assay quantifies the inhibitory activity of this compound against purified SARS-CoV-2 Mpro.

G Reagents Reagents This compound This compound Reagents->this compound Mpro Enzyme Mpro Enzyme Reagents->Mpro Enzyme FRET Substrate FRET Substrate Reagents->FRET Substrate Assay Plate Assay Plate This compound->Assay Plate Mpro Enzyme->Assay Plate FRET Substrate->Assay Plate Incubation Incubation Assay Plate->Incubation 30 min, RT Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Ex/Em Wavelengths Data Analysis Data Analysis Fluorescence Reading->Data Analysis IC50 Calculation G Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition 24 hours Virus Infection Virus Infection Compound Addition->Virus Infection Incubation Incubation Virus Infection->Incubation 72 hours CPE Measurement CPE Measurement Incubation->CPE Measurement e.g., CellTiter-Glo Data Analysis Data Analysis CPE Measurement->Data Analysis EC50 Calculation

References

Zevotrelvir Cell-Based Assay Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevotrelvir (also known as EDP-235) is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics. The development and evaluation of this compound necessitate robust and reliable cell-based assays to determine its antiviral potency, spectrum of activity, and potential cytotoxicity.

These application notes provide detailed protocols for key cell-based assays relevant to the characterization of this compound. The included methodologies for cytotoxicity and antiviral activity assays are foundational for preclinical assessment.

Mechanism of Action: 3CL Protease Inhibition

This compound is a competitive inhibitor of the SARS-CoV-2 3CL protease.[1][2] This viral enzyme is responsible for cleaving the viral polyproteins into functional proteins required for viral replication and assembly. By binding to the active site of 3CLpro, this compound blocks this cleavage process, thereby halting the viral life cycle.

Zevotrelvir_MOA cluster_virus SARS-CoV-2 Replication Cycle cluster_drug This compound Action Viral RNA Viral RNA Polyprotein Synthesis Polyprotein Synthesis Viral RNA->Polyprotein Synthesis 3CL Protease 3CL Protease Polyprotein Synthesis->3CL Protease Cleavage by Functional Viral Proteins Functional Viral Proteins 3CL Protease->Functional Viral Proteins Produces Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly This compound This compound Inhibition This compound->Inhibition Inhibition->3CL Protease Inhibits

Figure 1: Mechanism of action of this compound.

Data Presentation: Quantitative Summary

The following tables summarize the in vitro activity of this compound from various cell-based assays.

Table 1: Antiviral Activity of this compound (EDP-235)

Assay TypeCell LineVirus/VariantReadoutEC50 (nM)Reference
Replicon AssayHuh-7SARS-CoV-2Luciferase4.5[1][3]
Cytopathic Effect (CPE)Vero E6SARS-CoV-2 (Ancestral)Cell Viability11-22[3]
Viral Yield Reduction (VYR)Vero E6-TMPRSS2SARS-CoV-2 (Omicron)Viral Titer10-73[3]
Primary Human Airway Epithelial Cells (pHAEC-ALI)Primary Human CellsSARS-CoV-2 (Lineage B)TCID5029[3]

Table 2: 3CL Protease Inhibition by this compound (EDP-235)

Assay TypeEnzyme SourceIC50 (nM)Reference
FRET AssayRecombinant SARS-CoV-2 3CLpro4.0[1]

Table 3: Cytotoxicity and Selectivity of this compound (EDP-235)

Cell LineCC50Selectivity Index (SI = CC50/EC50)Reference
Multiple Host Cell Lines> Highest Tested Concentration≥ 500[1][4]

Table 4: Intracellular Accumulation of this compound (EDP-235)

Cell TypeIntracellular to Extracellular RatioReference
Human Salivary Gland Epithelial Cells11.3[5][6]
Human Adipocytes33.6[5][6]
Human Macrophages30.5[5]
Human Lung Cells8.7[6]
Human Cardiac Myocytes9.9[6]
Human Kidney Cells18.0[6]

Experimental Protocols

Cytotoxicity Assay

This protocol is essential to determine the concentration range at which this compound may be toxic to host cells, allowing for the calculation of the selectivity index.

Cytotoxicity_Workflow Seed Cells Seed cells in 96-well plate Add Compound Add serial dilutions of this compound Seed Cells->Add Compound Incubate Incubate for 72 hours Add Compound->Incubate Viability Reagent Add CellTiter-Glo® or MTT reagent Incubate->Viability Reagent Measure Signal Measure luminescence or absorbance Viability Reagent->Measure Signal Calculate CC50 Calculate CC50 Measure Signal->Calculate CC50

Figure 2: General workflow for a cytotoxicity assay.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[2][7]

  • Materials:

    • Vero E6 cells (or other relevant cell line)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • Opaque-walled 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Luminometer

  • Procedure:

    • Seed Vero E6 cells in an opaque-walled 96-well plate at a density of 4,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

    • Add the diluted this compound to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assays

This assay measures the ability of a compound to protect cells from virus-induced cell death.[8][9]

CPE_Workflow Seed Cells Seed Vero E6 cells in 96-well plate Add Compound Add serial dilutions of this compound Seed Cells->Add Compound Infect Cells Infect with SARS-CoV-2 (low MOI) Add Compound->Infect Cells Incubate Incubate for 72 hours Infect Cells->Incubate Assess Viability Measure cell viability (e.g., CellTiter-Glo®) Incubate->Assess Viability Calculate EC50 Calculate EC50 Assess Viability->Calculate EC50

References

Application Notes and Protocols for Zevotrelvir in Coronavirus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevotrelvir (also known as lufotrelvir or PF-07304814) is an investigational antiviral agent developed as a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2] this compound is a phosphate prodrug that is metabolized in vivo to its active form, PF-00835231.[3][4] These application notes provide detailed methodologies for utilizing this compound in coronavirus research, including its mechanism of action, quantitative efficacy data, and protocols for key experiments.

Mechanism of Action

This compound's active metabolite, PF-00835231, targets the 3CLpro of coronaviruses.[5] This enzyme is responsible for cleaving viral polyproteins into functional non-structural proteins (nsps) necessary for the assembly of the viral replication-transcription complex. By inhibiting 3CLpro, PF-00835231 effectively blocks viral replication.[5]

G cluster_virus SARS-CoV-2 Life Cycle cluster_drug This compound Mechanism of Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Polyprotein Polyprotein Translation->Polyprotein 3CL Protease (3CLpro) 3CL Protease (3CLpro) Polyprotein->3CL Protease (3CLpro) Cleavage by Functional nsps Functional nsps 3CL Protease (3CLpro)->Functional nsps Produces Replication/Transcription Complex Replication/Transcription Complex Functional nsps->Replication/Transcription Complex Viral Replication Viral Replication Replication/Transcription Complex->Viral Replication Virion Assembly Virion Assembly Viral Replication->Virion Assembly Viral Egress Viral Egress Virion Assembly->Viral Egress This compound This compound (Prodrug) PF00835231 PF-00835231 (Active Metabolite) This compound->PF00835231 Metabolism Inhibition PF00835231->Inhibition Inhibition->3CL Protease (3CLpro)

This compound's inhibition of the viral life cycle.

Data Presentation

In Vitro Efficacy of this compound and its Active Metabolite (PF-00835231)
CompoundTargetAssay TypeValueUnitsCell Line/Virus StrainReference(s)
This compound (Lufotrelvir)3CLproIC50<0.1µM229E hCoV[6]
This compound (Lufotrelvir)3CLproIC50<0.1mMSARS-CoV-2[6]
This compound (Lufotrelvir)Antiviral ActivityIC500.065µM229E coronavirus[7]
PF-008352313CLproKi174nMSARS-CoV-2[3]
PF-008352313CLproIC500.27 - 8nMSARS-CoV-2[5]
PF-00835231Antiviral ActivityEC5040 - 5000nMMultiple Coronaviruses[5]
PF-00835231Antiviral ActivityEC5024.7 - 88,900nMSARS-CoV-2 (Wuhan-Hu-1, WA1, Belgium) in various cell lines[5]
PF-00835231Antiviral ActivityEC90463ng/mLSARS-CoV-2[4]

Experimental Protocols

SARS-CoV-2 3CLpro Enzymatic Assay (FRET-based)

This protocol is adapted from established methods for assessing 3CLpro inhibitors.[8][9][10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Assay Buffer (e.g., 20 mM HEPES, 1 mM EDTA, pH 7.3) B Dilute Recombinant 3CLpro (e.g., to 2X final concentration) A->B C Prepare FRET Substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) to 2X final concentration D Prepare this compound Serial Dilutions E Add this compound dilutions to plate D->E F Add 3CLpro solution E->F G Incubate (e.g., 15 min at RT) F->G H Add FRET substrate to initiate reaction G->H I Incubate (e.g., 60 min at 37°C) H->I J Measure Fluorescence (Ex/Em appropriate for FRET pair) I->J K Calculate % Inhibition and IC50 J->K

Workflow for a 3CLpro FRET-based enzymatic assay.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA).

    • Dilute recombinant SARS-CoV-2 3CLpro in assay buffer to a working concentration (e.g., 200 nM for a 100 nM final concentration).

    • Prepare a fluorescent resonance energy transfer (FRET) peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) in assay buffer to a working concentration (e.g., 40 µM for a 20 µM final concentration).

    • Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.

  • Assay Procedure:

    • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted 3CLpro solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair).

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell-Based Antiviral Assay (Cytopathic Effect - CPE)

This protocol is based on established methods for determining the antiviral activity of compounds against SARS-CoV-2 in cell culture.[6][11][12][13][14]

G cluster_cell_prep Cell Preparation cluster_treatment_infection Treatment and Infection cluster_viability_analysis Viability Assessment and Analysis A Seed Vero E6 cells in 96-well plates B Incubate overnight to form a monolayer A->B D Add this compound dilutions to cells B->D C Prepare serial dilutions of this compound C->D E Infect cells with SARS-CoV-2 (low MOI) D->E F Incubate for 72 hours E->F G Assess cell viability (e.g., CellTiter-Glo) F->G H Measure luminescence G->H I Calculate % CPE reduction and EC50 H->I

Workflow for a cell-based cytopathic effect (CPE) assay.

Methodology:

  • Cell Seeding:

    • Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells per well in a suitable culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a monolayer.

  • Compound Treatment and Viral Infection:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add the diluted this compound. Include wells with medium only (cell control) and medium with DMSO (vehicle control).

    • In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cytotoxicity and Antiviral Activity Assessment:

    • After the incubation period, visually inspect the cells for cytopathic effects (CPE).

    • To quantify cell viability, use a commercially available assay such as CellTiter-Glo®, which measures ATP levels.

    • Measure the luminescence using a plate reader.

    • Calculate the half-maximal effective concentration (EC50) by plotting the percentage of CPE reduction against the log of the this compound concentration.

    • In parallel, a cytotoxicity assay (CC50) should be performed on uninfected cells treated with this compound to determine the compound's toxicity. The selectivity index (SI) can then be calculated (SI = CC50/EC50).

Conclusion

This compound is a promising antiviral candidate for coronavirus research, specifically targeting the essential 3CL protease. The provided protocols for enzymatic and cell-based assays offer a framework for researchers to evaluate the efficacy and mechanism of action of this compound and other 3CLpro inhibitors. The quantitative data summarized herein serves as a valuable reference for experimental design and data interpretation. As with any in-vitro research, results should be validated in more complex models to fully understand the therapeutic potential of this compound.

References

Measuring Zevotrelvir Efficacy in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevotrelvir (also known as EDP-235) is a potent, orally bioavailable inhibitor of the coronavirus 3C-like (3CL) protease, an enzyme essential for viral replication.[1][2] This characteristic makes this compound a promising candidate for the treatment of coronavirus infections, including COVID-19. Accurate and reproducible measurement of its antiviral efficacy in cell culture is a critical step in preclinical development.

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against coronaviruses. The described methods include the cytopathic effect (CPE) inhibition assay, the plaque reduction assay (PRA), and a cytotoxicity assay to determine the selectivity index (SI).

Mechanism of Action: Targeting the Viral 3CL Protease

This compound is a substrate competitive inhibitor of the SARS-CoV-2 3CLpro.[1] The 3CL protease is a viral enzyme responsible for cleaving the viral polyproteins into functional proteins required for viral replication. By inhibiting this protease, this compound effectively halts the viral life cycle.

cluster_0 Infected Host Cell Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation 3CL_Protease 3CL Protease Polyprotein->3CL_Protease Autocleavage Functional_Proteins Functional Viral Proteins 3CL_Protease->Functional_Proteins Cleavage of Polyprotein This compound This compound This compound->3CL_Protease Inhibition Viral_Replication Viral Replication Functional_Proteins->Viral_Replication

Figure 1: Mechanism of action of this compound.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro efficacy of this compound against SARS-CoV-2.

Assay SystemCell LineEndpointEC50 (nM)Reference
SARS-CoV-2 Replicon--4.5[1]
Infectious VirusVero cellsCytopathic Effect (CPE)Potent nanomolar efficacy[1]
Infectious VirusVero cellsViral Yield Reduction (VYR)Potent nanomolar efficacy[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

General Cell Culture and Virus Propagation

Cell Lines:

  • Vero E6 (ATCC CRL-1586): African green monkey kidney cells are highly susceptible to a wide range of coronaviruses and are commonly used for CPE and plaque assays due to their clear cytopathic effect.[3][4]

  • Calu-3 (ATCC HTB-55): A human lung adenocarcinoma cell line that supports the replication of SARS-CoV-2 and is a more physiologically relevant model for respiratory viruses.[5] Propagation in Calu-3 cells has been shown to maintain the genomic stability of SARS-CoV-2 stocks.

  • Huh-7: A human hepatoma cell line also permissive to coronavirus infection.[6]

Culture Media:

  • Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimal Essential Medium (EMEM) supplemented with 2-10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

Virus Strains:

  • SARS-CoV-2 (e.g., USA-WA1/2020)

  • Other human coronaviruses such as HCoV-229E, HCoV-OC43, or HCoV-NL63 can also be used.[6]

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to protect cells from virus-induced cell death.

A Seed cells in 96-well plates B Prepare serial dilutions of this compound A->B C Add this compound dilutions to cells B->C D Infect cells with coronavirus (low MOI) C->D E Incubate for 3-5 days D->E F Stain viable cells (e.g., Crystal Violet or Neutral Red) E->F G Measure absorbance F->G H Calculate % CPE inhibition and EC50 G->H

Figure 2: Workflow for the CPE inhibition assay.

Protocol:

  • Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the culture medium from the cells and add 100 µL of the diluted this compound. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

  • Add 100 µL of virus suspension at a multiplicity of infection (MOI) of 0.01 to the wells containing the drug and the virus control wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days, or until CPE is observed in 90% of the virus control wells.[7]

  • Stain the cells with a 0.5% crystal violet solution or neutral red.[6][8]

  • After washing and drying, solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm for crystal violet).

  • Calculate the percentage of CPE inhibition and determine the EC50 value using a dose-response curve.

Plaque Reduction Assay (PRA)

This assay quantifies the reduction in the number of viral plaques in the presence of this compound.

A Seed cells in 6-well or 12-well plates B Prepare serial dilutions of this compound A->B C Pre-incubate virus with this compound dilutions B->C D Infect cell monolayers with virus-drug mixture C->D E Incubate for 1-2 hours (adsorption) D->E F Overlay with semi-solid medium containing this compound E->F G Incubate for 2-3 days F->G H Fix and stain cells to visualize plaques G->H I Count plaques and calculate % reduction and EC50 H->I

Figure 3: Workflow for the plaque reduction assay.

Protocol:

  • Seed Vero E6 cells in 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound.

  • Mix the this compound dilutions with a known titer of virus (e.g., 100 plaque-forming units, PFU).

  • Infect the cell monolayers with the virus-drug mixture for 1 hour at 37°C.[9]

  • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.4% Avicel or agarose) with the corresponding concentration of this compound.[10]

  • Incubate for 2-3 days at 37°C.

  • Fix the cells with 4% formaldehyde and stain with 0.2% crystal violet to visualize the plaques.[11]

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

Protocol:

  • Seed cells in a 96-well plate as for the CPE assay.

  • Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assays (3-5 days).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 590 nm.

  • Calculate the percentage of cell viability and determine the 50% cytotoxic concentration (CC50).

Calculation of Selectivity Index (SI)

The selectivity index is a measure of the therapeutic window of a drug. It is calculated as follows:

SI = CC50 / EC50

A higher SI value indicates a more favorable safety profile, as it signifies that the drug is effective at a concentration that is much lower than its toxic concentration. This compound has demonstrated a selectivity index of ≥ 500-fold against multiple host proteases.[2]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's antiviral efficacy. Consistent application of these methods will yield reliable and reproducible data, which is essential for the continued development of this promising antiviral candidate. The high potency and favorable selectivity index of this compound underscore its potential as a therapeutic agent for coronavirus diseases.[1][2]

References

Troubleshooting & Optimization

Zevotrelvir Solubility and Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges with Zevotrelvir.

Troubleshooting Guides

This section offers step-by-step guidance for resolving specific experimental issues related to this compound solubility.

Issue: Poor or Incomplete Dissolution in Organic Solvents

If you are observing low or no dissolution of this compound in organic solvents, consider the following troubleshooting steps.

1. Solvent Selection and Quality:

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a recommended solvent for this compound, with a reported solubility for preparing a 10 mM stock solution.[1]

  • Alternative Solvents: The solubility of this compound in other organic solvents may vary. A systematic approach to test alternative solvents can be beneficial.

  • Solvent Quality: Ensure the use of high-purity, anhydrous solvents, as water content can significantly impact the solubility of hydrophobic compounds.

2. Experimental Conditions:

  • Temperature: Gently warming the solution (e.g., to 37°C) can aid dissolution. However, be mindful of potential compound degradation at elevated temperatures.

  • Agitation: Ensure adequate mixing or vortexing to facilitate the dissolution process. Sonication can also be employed to break down particle aggregates.

3. Quantitative Solubility Assessment:

A systematic solubility assessment can help identify the optimal solvent and conditions.

Table 1: Solubility of this compound in Common Organic Solvents

SolventReported/Expected SolubilityNotes
DMSO≥ 10 mMRecommended for stock solutions.[1]
EthanolPotentially lower than DMSOMay require heating or co-solvents.
MethanolPotentially lower than DMSOSimilar to ethanol, may require assistance.
AcetonitrileVariableOften used in analytical methods.
PEG 400Used as a co-solventCan enhance solubility in formulations.[1]

Experimental Protocol: Determining this compound Solubility

  • Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a series of clear glass vials.

  • Solvent Addition: Add a measured volume of the test solvent to each vial in small increments.

  • Equilibration: After each solvent addition, cap the vial and vortex for 1-2 minutes. Allow the solution to equilibrate at a controlled temperature (e.g., 25°C) for several hours to ensure saturation.

  • Observation: Visually inspect for any undissolved particles. The point at which the compound fully dissolves provides an estimate of its solubility.

  • Quantification (Optional): For a more precise measurement, centrifuge the saturated solution and analyze the supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration.

Issue: Precipitation Upon Addition to Aqueous Solutions

A common challenge is the precipitation of this compound when an organic stock solution is diluted into an aqueous buffer.

Troubleshooting Workflow for Aqueous Precipitation

G start Start: this compound in DMSO precipitates in aqueous buffer check_final_dmso Is the final DMSO concentration <1%? start->check_final_dmso increase_dmso Adjust formulation to keep DMSO >1% check_final_dmso->increase_dmso Yes add_cosolvent Incorporate a co-solvent (e.g., PEG400) check_final_dmso->add_cosolvent No end End: Clear aqueous solution increase_dmso->end use_surfactant Add a non-ionic surfactant (e.g., Tween-80) add_cosolvent->use_surfactant cyclodextrin Utilize a cyclodextrin (e.g., SBE-β-CD) use_surfactant->cyclodextrin lipid_formulation Consider a lipid-based formulation (e.g., in corn oil) cyclodextrin->lipid_formulation lipid_formulation->end

Caption: Troubleshooting workflow for this compound precipitation in aqueous media.

Experimental Protocol: Preparing an Aqueous Formulation of this compound

This protocol is based on a reported formulation strategy.[1]

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Vehicle Preparation: Prepare the formulation vehicle. For example, to prepare a vehicle containing 10% DMSO, 40% PEG400, and 50% saline:

    • In a sterile container, combine 4 parts PEG400 with 5 parts saline.

    • Mix thoroughly until a homogenous solution is formed.

  • Final Formulation: Slowly add 1 part of the this compound DMSO stock solution to 9 parts of the prepared vehicle while vortexing. This results in a final formulation with 10% DMSO.

    • Note: The final concentration of this compound in this example would be 5 mg/mL. The proportions of the vehicle components can be adjusted as needed. A formulation of 10% DMSO in corn oil has also been suggested to achieve a clear solution of at least 5 mg/mL.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: this compound stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q2: How can I improve the dissolution rate of this compound powder?

A2: To improve the dissolution rate, you can:

  • Increase the temperature of the solvent.

  • Use sonication to break up powder aggregates.

  • Increase the rate of agitation or stirring.

  • Reduce the particle size of the this compound powder through micronization, if feasible.

Q3: Are there any known excipient incompatibilities with this compound?

A3: While specific incompatibility data for this compound is not widely published, it is important to be cautious when using ionic surfactants. For some basic drugs, anionic surfactants like sodium lauryl sulfate (SLS) can lead to the formation of a poorly soluble salt in acidic environments, which can hinder dissolution.[2] It is advisable to pre-screen excipients for compatibility.

Formulation Strategy Decision Tree

The choice of formulation strategy often depends on the desired final concentration and the experimental context (in vitro vs. in vivo).

G start Start: Define required This compound concentration low_conc Low Concentration Needed (<100 µM) start->low_conc high_conc High Concentration Needed (>100 µM) start->high_conc in_vitro For in vitro cell-based assays? low_conc->in_vitro Yes in_vivo For in vivo studies? high_conc->in_vivo Yes dmso_dilution Direct dilution of DMSO stock (final DMSO <0.5%) in_vitro->dmso_dilution cosolvent_formulation Co-solvent formulation (e.g., DMSO/PEG400/Saline) in_vivo->cosolvent_formulation lipid_formulation Lipid-based formulation (e.g., DMSO in Corn Oil) cosolvent_formulation->lipid_formulation If precipitation occurs

Caption: Decision tree for selecting a suitable this compound formulation strategy.

References

Technical Support Center: Optimizing Zevotrelvir IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the IC50 of Zevotrelvir (also known as EDP-235), a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (EDP-235) is an orally bioavailable antiviral compound that specifically targets and inhibits the SARS-CoV-2 3C-like protease (3CLpro or main protease, Mpro).[1][2] This enzyme is essential for the replication of the virus, as it cleaves viral polyproteins into functional non-structural proteins.[3][4] By inhibiting 3CLpro, this compound blocks the viral life cycle.

Q2: What is the importance of accurately determining the IC50 of this compound?

A2: The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[5][6] An accurate IC50 value for this compound is essential for:

  • Comparing its in vitro efficacy to other antiviral compounds.

  • Understanding its potential therapeutic dose.

  • Assessing its activity against different SARS-CoV-2 variants.

  • Guiding further preclinical and clinical development.[7]

Q3: What are the common assays used to determine the antiviral IC50 of this compound?

A3: The most common assays for determining the antiviral IC50 of compounds like this compound include:

  • Cell-Based Assays: These are the preferred method and can be configured in various ways, such as cytopathic effect (CPE) inhibition assays, reporter gene assays (e.g., luciferase or GFP-based), or immunofluorescence-based assays that quantify viral protein expression.[3][4][8][9][10]

  • Plaque Reduction Neutralization Test (PRNT): This is a more traditional and highly sensitive method that measures the reduction in viral plaques in the presence of the inhibitor.[11]

  • Biochemical Assays: These assays, often using Förster Resonance Energy Transfer (FRET), directly measure the inhibition of the purified 3CLpro enzyme. While useful for determining direct enzyme inhibition (IC50), they do not reflect the compound's activity in a cellular context (which is typically reported as EC50).[12]

Q4: What is the difference between IC50 and EC50?

A4: While often used interchangeably, IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) have distinct meanings. IC50 typically refers to the concentration of an inhibitor required to reduce the activity of a specific target (like an enzyme) by 50% in a biochemical assay.[5] EC50 refers to the concentration required to produce 50% of the maximal effect in a cell-based or in vivo assay, such as inhibiting viral replication by 50%.[5] For this compound, you will encounter both values in the literature.

Data Presentation: this compound In Vitro Activity

The following tables summarize the reported in vitro activity of this compound (EDP-235) from various preclinical studies.

Table 1: this compound (EDP-235) Activity in Biochemical and Cellular Assays

Assay TypeTarget/Cell LineVirus/VariantParameterValue (nM)Reference
Biochemical (FRET)SARS-CoV-2 3CLproN/AIC505.8[13]
Replicon AssayHuh7-derivedSARS-CoV-2EC504.5[14]
Cell-BasedPrimary Human Airway Epithelial CellsSARS-CoV-2EC9033[13]
Cell-BasedPrimary Human Airway Epithelial CellsSARS-CoV-2 (Lineage B)EC5029[14]
Cell-BasedPrimary Human Airway Epithelial CellsSARS-CoV-2 (Lineage B)EC9033[14]

Table 2: this compound (EDP-235) Activity Against SARS-CoV-2 Variants with Nirmatrelvir Resistance

3CLpro VariantParameterThis compound IC50 (nM)Nirmatrelvir IC50 (nM)Reference
L50FIC503 - 1844 - >10,000[14]
E166VIC503 - 1844 - >10,000[14]

Troubleshooting Guides

Issue 1: High Variability in IC50/EC50 Values Between Experiments

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.

  • Possible Cause: Variability in viral titer.

    • Solution: Use a well-characterized and aliquoted virus stock to minimize freeze-thaw cycles. Perform a viral titration for each new batch of virus.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells. Ensure proper humidity control in the incubator.

  • Possible Cause: Inconsistent incubation times.

    • Solution: Standardize all incubation steps, including drug pretreatment, virus infection, and post-infection incubation. Use a timer to ensure consistency.

Issue 2: No Dose-Dependent Inhibition Observed

  • Possible Cause: this compound concentration range is too high or too low.

    • Solution: Perform a preliminary experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to determine the approximate range of activity. Then, perform a more detailed experiment with a narrower range of concentrations around the estimated IC50.

  • Possible Cause: this compound is not soluble at the tested concentrations.

    • Solution: Ensure that the stock solution of this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Check for any precipitation upon dilution. The final concentration of the solvent in the culture medium should be kept low (typically ≤0.5%) and consistent across all wells.

  • Possible Cause: The chosen cell line is not permissive to the virus strain.

    • Solution: Confirm that the virus can efficiently infect and replicate in the chosen cell line by performing a viral growth kinetics experiment.

Issue 3: High Background Signal in Cell-Based ELISA

  • Possible Cause: Insufficient blocking.

    • Solution: Optimize the blocking buffer by testing different blocking agents (e.g., BSA, non-fat dry milk) and increasing the blocking time or temperature.

  • Possible Cause: Non-specific binding of primary or secondary antibodies.

    • Solution: Titrate the primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-noise ratio. Include appropriate controls, such as wells with no primary antibody, to assess non-specific binding of the secondary antibody.

  • Possible Cause: Incomplete washing.

    • Solution: Increase the number of washing steps and the volume of wash buffer. Ensure that all wells are thoroughly washed.

Issue 4: Discrepancy Between Biochemical and Cellular Assay Results

  • Possible Cause: Poor cell permeability of this compound.

    • Solution: While this compound has been reported to have good cell permeability, this can vary between cell lines.[7] Consider using cell lines with different expression levels of efflux pumps.

  • Possible Cause: Metabolism of this compound in the cells.

    • Solution: This is less likely to be a major issue in short-term in vitro assays but can be investigated using more complex experimental setups if suspected.

  • Possible Cause: this compound binding to plasma proteins in the culture medium.

    • Solution: Be aware that the presence of serum in the culture medium can affect the apparent potency of the compound. Consider performing experiments in serum-free or low-serum conditions, if compatible with cell health.

Experimental Protocols

Protocol 1: Cell-Based ELISA for this compound IC50 Determination

This protocol is adapted from methods for high-throughput screening of SARS-CoV-2 inhibitors.[3][8][9]

Materials:

  • Permissive cell line (e.g., Vero E6, Huh-7)

  • SARS-CoV-2 virus stock of known titer

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a viral protein (e.g., anti-Nucleocapsid or anti-Spike)

  • HRP-conjugated secondary antibody

  • Chemiluminescent or colorimetric HRP substrate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Drug Treatment: Remove the old medium from the cells and add the diluted this compound and vehicle control. Incubate for 1-2 hours.

  • Virus Infection: Add SARS-CoV-2 to the wells at a pre-determined multiplicity of infection (MOI). Include uninfected control wells.

  • Incubation: Incubate the plates for 24-48 hours.

  • Fixation and Permeabilization: Carefully remove the culture medium and fix the cells with the fixation solution. Wash the cells with PBS and then permeabilize with the permeabilization buffer.

  • Blocking: Wash the cells and add blocking buffer to each well. Incubate for 1 hour.

  • Antibody Incubation: Wash the cells and add the primary antibody diluted in blocking buffer. Incubate for 1-2 hours. Wash thoroughly and then add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Signal Detection: Wash the cells and add the HRP substrate. Immediately measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Plaque Reduction Neutralization Test (PRNT) for this compound IC50 Determination

This is a generalized protocol that should be optimized for the specific cell line and virus strain.

Materials:

  • Confluent monolayer of a permissive cell line in 6-well or 12-well plates

  • SARS-CoV-2 virus stock

  • This compound stock solution (in DMSO)

  • Serum-free medium

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Fixative (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. Mix each dilution with an equal volume of virus suspension containing a known number of plaque-forming units (PFU). Incubate the mixture for 1 hour.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the this compound-virus mixtures. Include a virus-only control.

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour.

  • Overlay: Remove the inoculum and add the overlay medium to each well.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Fixation and Staining: Fix the cells and then stain with crystal violet.

  • Plaque Counting: Wash the plates and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Plot the percentage of plaque reduction against the log of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Visualizations

Zevotrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Life Cycle cluster_drug This compound Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage 3CLpro 3CLpro Polyprotein Translation->3CLpro Viral Replication Viral Replication Polyprotein Cleavage->Viral Replication Viral Assembly Viral Assembly Viral Replication->Viral Assembly Viral Release Viral Release Viral Assembly->Viral Release This compound This compound This compound->3CLpro inhibits 3CLpro->Polyprotein Cleavage

Caption: this compound inhibits SARS-CoV-2 replication by targeting the 3CL protease.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment This compound Dilution This compound Dilution This compound Dilution->Drug Treatment Virus Preparation Virus Preparation Virus Infection Virus Infection Virus Preparation->Virus Infection Drug Treatment->Virus Infection Incubation Incubation Virus Infection->Incubation Signal Detection Signal Detection Incubation->Signal Detection Calculate % Inhibition Calculate % Inhibition Signal Detection->Calculate % Inhibition Dose-Response Curve Dose-Response Curve Calculate % Inhibition->Dose-Response Curve Determine IC50 Determine IC50 Dose-Response Curve->Determine IC50

Caption: General workflow for determining the IC50 of this compound in a cell-based assay.

References

Zevotrelvir Cytotoxicity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zevotrelvir cytotoxicity assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain reliable and reproducible results when assessing the cytotoxic potential of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antiviral agent that functions as a 3C-like (3CL) protease inhibitor.[1][2][3] The 3CL protease is an enzyme essential for the replication of many coronaviruses.[2][3][4] By inhibiting this protease, this compound disrupts the viral replication cycle.

Q2: Why is it important to perform a cytotoxicity assay for this compound?

A2: Cytotoxicity assays are crucial in the early stages of drug development to evaluate the potential toxic effects of a compound on host cells.[5] For an antiviral drug like this compound, it is essential to determine the concentration at which it effectively inhibits viral replication without causing significant harm to the host cells. This helps establish a therapeutic window for the drug.

Q3: What are the common types of cytotoxicity assays used?

A3: Commonly used cytotoxicity assays include MTT, MTS, XTT, and resazurin reduction assays, which measure metabolic activity.[5][6][7] Other methods involve measuring the release of cellular components like lactate dehydrogenase (LDH) from damaged cells or using fluorescent dyes to differentiate between live and dead cells.[8] ATP-based assays that measure the amount of ATP in viable cells are also widely used due to their high sensitivity.[9]

Q4: How should I choose the appropriate cell line for my this compound cytotoxicity assay?

A4: The choice of cell line is critical for obtaining relevant data.[10] For antiviral studies, it is common to use cell lines that are susceptible to the virus being targeted. It is also important to consider the metabolic rate and growth characteristics of the cell line, as these can influence the outcome of the assay.[10]

Troubleshooting Guide

This guide addresses common issues encountered during this compound cytotoxicity assays in a question-and-answer format.

Issue 1: High Background Signal in "No Cell" Control Wells

  • Question: I am observing a high absorbance/fluorescence signal in my control wells that do not contain any cells. What could be the cause?

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Media Components: Certain components in the cell culture medium, such as phenol red or high concentrations of reducing agents, can interfere with the assay reagents.[11]Test the medium components for interference and consider using a medium with lower concentrations of these substances or a phenol red-free medium.
Reagent Contamination: The assay reagent itself might be contaminated or may have degraded.Use fresh, high-quality reagents. Ensure proper storage conditions are maintained.
Plate Issues: The type of microtiter plate used can contribute to background signal.[12]For fluorescence-based assays, use black-walled plates to minimize background fluorescence. For absorbance-based assays, ensure the plates are clean and free of scratches.

Issue 2: Inconsistent Results and High Variability Between Replicate Wells

  • Question: My replicate wells for the same this compound concentration are showing highly variable readings. What could be causing this?

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.[10]Ensure a homogenous single-cell suspension before seeding. Use appropriate pipetting techniques to dispense cells evenly. Optimize the cell seeding density.[10]
Pipetting Errors: Inaccurate pipetting of this compound or assay reagents can lead to significant errors.[11]Calibrate pipettes regularly. Use fresh tips for each replicate. Handle cell suspensions gently to avoid cell damage.[11]
Edge Effects: Wells on the outer edges of the plate are prone to evaporation, leading to changes in concentration and cell viability.[8]To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.[8]

Issue 3: No Dose-Dependent Cytotoxicity Observed with this compound

  • Question: I am not observing a clear dose-dependent decrease in cell viability with increasing concentrations of this compound. What should I check?

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incorrect Concentration Range: The tested concentration range of this compound may be too low to induce cytotoxicity or too high, causing 100% cell death across all concentrations.Perform a broad-range dose-response experiment to identify the optimal concentration range for your specific cell line and assay conditions.
Incubation Time: The incubation period may be too short for this compound to exert its cytotoxic effects.[6]Optimize the incubation time. A time-course experiment can help determine the ideal duration for observing a cytotoxic response.
This compound Solubility/Stability: this compound may not be fully dissolved or may be unstable in the culture medium.Ensure this compound is completely dissolved in the appropriate solvent before diluting it in the culture medium. Check for any precipitation. Prepare fresh dilutions for each experiment.

Experimental Protocols

Standard MTT Cytotoxicity Assay Protocol

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Prepare a single-cell suspension in culture medium.

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Include appropriate controls: vehicle control (medium with the same concentration of solvent used for this compound) and untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][7]

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

    • Mix gently by pipetting or shaking the plate to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan solution at 570 nm using a microplate reader.[6]

    • Subtract the average absorbance of the "no cell" control wells from all other readings to correct for background.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Zevotrelvir_Mechanism_of_Action cluster_virus Coronavirus Replication Cycle cluster_drug Drug Intervention Viral_RNA Viral RNA Polyprotein Polyprotein Viral_RNA->Polyprotein CL_Protease 3CL Protease Polyprotein->CL_Protease Cleavage by Viral_Proteins Functional Viral Proteins Replication Viral Replication Viral_Proteins->Replication This compound This compound This compound->CL_Protease Inhibits CL_Protease->Viral_Proteins

Caption: this compound's mechanism of action.

Cytotoxicity_Assay_Workflow start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding incubation1 2. Incubate for 24h cell_seeding->incubation1 compound_treatment 3. Treat with this compound Dilutions incubation1->compound_treatment incubation2 4. Incubate for 24-72h compound_treatment->incubation2 add_reagent 5. Add Cytotoxicity Assay Reagent incubation2->add_reagent incubation3 6. Incubate for 2-4h add_reagent->incubation3 measure_signal 7. Measure Signal (Absorbance/Fluorescence) incubation3->measure_signal data_analysis 8. Analyze Data and Determine IC50 measure_signal->data_analysis end End data_analysis->end

Caption: Standard cytotoxicity assay workflow.

Troubleshooting_Logic problem Inconsistent/Unexpected Results high_background High Background Signal? problem->high_background high_variability High Variability? problem->high_variability no_dose_response No Dose-Response? problem->no_dose_response check_media Check Media Components high_background->check_media Yes check_reagents Check Reagent Quality high_background->check_reagents Yes check_plates Use Appropriate Plates high_background->check_plates Yes check_seeding Optimize Cell Seeding high_variability->check_seeding Yes check_pipetting Verify Pipetting Technique high_variability->check_pipetting Yes check_edge_effects Mitigate Edge Effects high_variability->check_edge_effects Yes check_concentration Adjust Concentration Range no_dose_response->check_concentration Yes check_incubation Optimize Incubation Time no_dose_response->check_incubation Yes check_solubility Verify Compound Solubility no_dose_response->check_solubility Yes

Caption: Troubleshooting logic for cytotoxicity assays.

References

Zevotrelvir Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Zevotrelvir, a potent inhibitor of the SARS-CoV-2 3CL protease.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during in vitro experiments with this compound.

QuestionAnswer
General Handling and Storage
How should I store this compound?This compound should be stored as a solid at -20°C for short-term storage or -80°C for long-term storage.[1]
What is the recommended solvent for reconstituting this compound?For in vitro assays, Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[1]
Experimental Design & Controls
What are appropriate positive controls for a 3CL protease inhibitor assay with this compound?Known 3CL protease inhibitors such as GC376, Ebselen, or Boceprevir can be used as positive controls.[2][3]
What should I use as a negative control in my antiviral assay?A vehicle control, typically DMSO at the same final concentration used to dissolve this compound, is the standard negative control.[4]
What is a cytotoxicity assay and why is it important?A cytotoxicity assay measures the toxicity of the compound to the host cells. It is crucial to ensure that the observed antiviral effect is due to the inhibition of viral replication and not due to cell death caused by the compound.[5][6]
Troubleshooting Unexpected Results
My this compound activity is lower than expected. What could be the cause?Several factors could contribute to this. Ensure proper storage and handling to prevent degradation. Verify the concentration of your stock solution. Since this compound is a covalent inhibitor, pre-incubation time with the protease may be critical for its activity.[7] Consider the possibility of non-specific binding to plate surfaces or other components in your assay.
I am observing high background signal in my fluorescence-based protease assay. What can I do?High background can be caused by autofluorescence of the compound or other assay components. Running a control plate without the enzyme can help identify the source. Ensure that the filter sets on your plate reader are appropriate for the fluorophore being used.
My results are not reproducible. What are some common sources of variability?Inconsistent cell seeding density, variations in incubation times, and improper mixing of reagents are common sources of variability in cell-based assays. For enzyme assays, ensure accurate pipetting and consistent timing of reagent addition.
This compound appears to be cytotoxic at the effective concentration. How can I interpret these results?If the cytotoxic concentration (CC50) is close to the effective concentration (EC50), it is difficult to deconvolve the antiviral effect from cytotoxicity. It is important to determine the therapeutic index (CC50/EC50) to assess the compound's safety window.[8][9]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's in vitro activity.

Table 1: In Vitro Inhibitory Activity of this compound against 3CL Proteases

Protease TargetAssay TypeIC50Reference
SARS-CoV-2 3C-like (3CL) ProteaseEnzymatic Assay<0.1 µM[1]
229E hCoV 3C-like (3CL) ProteaseEnzymatic Assay<0.1 mM[1]

Table 2: In Vitro Antiviral Activity of this compound

VirusCell LineAssay TypeEC50Reference
SARS-CoV-2VeroE6Cytopathic Effect (CPE) AssayData not publicly available
SARS-CoV-2A549-hACE2Reporter Gene AssayData not publicly available

Note: Specific EC50 values for this compound in cell-based antiviral assays are not yet widely published. Researchers should determine these values empirically in their chosen cell system.

Experimental Protocols

In Vitro 3CL Protease Inhibition Assay (FRET-based)

This protocol describes a common method to assess the direct inhibitory activity of this compound against the SARS-CoV-2 3CL protease.

Materials:

  • Recombinant SARS-CoV-2 3CL protease

  • Fluorogenic 3CL protease substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)[3]

  • Assay Buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP)

  • This compound

  • Positive Control (e.g., GC376)[3]

  • Negative Control (DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. Include positive and negative controls.

  • Enzyme Preparation: Dilute the recombinant 3CL protease to the desired concentration in Assay Buffer.

  • Assay Reaction: a. Add 5 µL of the diluted compounds or controls to the wells of the 384-well plate. b. Add 10 µL of the diluted 3CL protease to each well. c. Incubate the plate at room temperature for a pre-determined time (e.g., 30-60 minutes) to allow for covalent inhibitor binding. d. Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well.

  • Data Acquisition: Immediately begin kinetic reading on a fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals for 30-60 minutes.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each well. Calculate the percentage of inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)

This protocol outlines a method to evaluate the ability of this compound to protect cells from virus-induced cell death.[8]

Materials:

  • Vero E6 or other susceptible cell line

  • Cell Culture Medium (e.g., DMEM supplemented with 10% FBS)

  • SARS-CoV-2 virus stock

  • This compound

  • Positive Control (e.g., Remdesivir)

  • Negative Control (DMSO)

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Addition: The following day, prepare serial dilutions of this compound and control compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions.

  • Virus Infection: Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Include uninfected control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Cell Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the uninfected control (100% viability) and the virus control (0% viability). Plot the percentage of cell viability against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cytotoxicity Assay

This protocol is performed in parallel with the antiviral assay to determine the toxicity of this compound to the host cells.[6]

Materials:

  • Same as the Cell-Based Antiviral Assay, excluding the virus stock.

Procedure:

  • Cell Seeding: Seed cells as described in the antiviral assay protocol.

  • Compound Addition: The following day, add serial dilutions of this compound and control compounds to the cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Measurement: Assess cell viability as described in the antiviral assay protocol.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the 50% cytotoxic concentration (CC50).

Visualizations

Zevotrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a/ab) Viral_RNA->Polyproteins Translation 3CL_Protease 3CL Protease Polyproteins->3CL_Protease Autocleavage Functional_Proteins Functional Viral Proteins 3CL_Protease->Functional_Proteins Cleavage of Polyproteins Viral_Replication Viral Replication Functional_Proteins->Viral_Replication This compound This compound This compound->3CL_Protease Inhibition

Caption: this compound inhibits SARS-CoV-2 replication by targeting the 3CL protease.

Experimental_Workflow Start Start Compound_Prep Prepare this compound Dilutions Start->Compound_Prep Assay_Setup Set up Enzymatic or Cell-Based Assay Compound_Prep->Assay_Setup Incubation Incubation with Compound Assay_Setup->Incubation Data_Acquisition Measure Signal (Fluorescence/Luminescence) Incubation->Data_Acquisition Data_Analysis Calculate IC50/EC50/CC50 Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: A general experimental workflow for in vitro evaluation of this compound.

Troubleshooting_Logic Problem Unexpected Result Check_Controls Review Positive & Negative Controls Problem->Check_Controls Check_Reagents Verify Reagent Integrity & Concentration Check_Controls->Check_Reagents Controls OK Modify_Experiment Modify and Repeat Check_Controls->Modify_Experiment Controls Failed Check_Protocol Confirm Protocol Adherence Check_Reagents->Check_Protocol Reagents OK Check_Reagents->Modify_Experiment Reagents Faulty Check_Instrument Validate Instrument Settings Check_Protocol->Check_Instrument Protocol OK Check_Protocol->Modify_Experiment Protocol Deviation Consult_Literature Consult Literature for Similar Issues Check_Instrument->Consult_Literature Instrument OK Check_Instrument->Modify_Experiment Instrument Issue Consult_Literature->Modify_Experiment

Caption: A logical approach to troubleshooting experimental issues with this compound.

References

Adjusting Zevotrelvir concentration for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Zevotrelvir in their experiments.

Troubleshooting Guides

Issue: Inconsistent Antiviral Activity

Researchers may observe variability in the efficacy of this compound between experiments. This can manifest as fluctuating IC50 values or inconsistent reduction in viral replication.

Potential Cause Recommended Solution
Compound Instability This compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to maintain stability.[1] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a stable stock.
Solvent Incompatibility Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all experiments and is at a level that does not affect cell viability or viral replication. It is recommended to prepare a clear stock solution first and then add co-solvents sequentially.[1]
Cell Passage Number High passage numbers can lead to phenotypic changes in cell lines, potentially altering their susceptibility to viral infection and drug treatment. Use low-passage cells and maintain consistent cell culture conditions.
Variability in Viral Titer Inconsistent viral titers used for infection will lead to variable results. Always titrate your viral stock before starting an experiment and use a consistent multiplicity of infection (MOI).

Issue: Evidence of Cellular Toxicity

At higher concentrations, this compound may exhibit cytotoxic effects, impacting experimental outcomes and data interpretation.

Potential Cause Recommended Solution
High Compound Concentration The cytotoxic concentration (CC50) of a compound should be determined alongside its effective concentration (EC50) to calculate the selectivity index (SI = CC50/EC50).[2][3] Perform a dose-response curve to identify the optimal concentration that maximizes antiviral activity while minimizing cytotoxicity.
Solvent Toxicity The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Include a vehicle-only control in your experiments to assess the impact of the solvent on cell viability.
Assay-Dependent Toxicity Some cytotoxicity assays can be confounded by the compound. For instance, a viability assay alone might misinterpret anti-proliferative effects as cytotoxicity.[4] It is advisable to use multiple cytotoxicity assays that measure different cellular parameters, such as membrane integrity (e.g., LDH release assay) and metabolic activity (e.g., MTT assay).[5][6]
Prolonged Exposure Continuous exposure to a compound for extended periods (e.g., over 72 hours) can lead to increased cytotoxicity.[4] Optimize the duration of drug exposure in your experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antiviral drug that functions as a 3C-like (3CL) protease inhibitor for coronaviruses, including SARS-CoV-2.[1][7][8] The 3CL protease is an enzyme critical for the replication of the virus.[9] By inhibiting this protease, this compound prevents the virus from producing the functional proteins it needs to replicate.

Q2: What is the recommended solvent and storage condition for this compound?

This compound can be dissolved in DMSO to prepare a stock solution.[1] For in vivo experiments, a common solvent system is 10% DMSO and 90% corn oil.[1] Stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[1] It is recommended to prepare working solutions fresh for each experiment.[1]

Q3: How can I determine the optimal concentration of this compound for my experiment?

To determine the optimal concentration, you should perform a dose-response study. This involves treating your cells with a range of this compound concentrations to determine the 50% effective concentration (EC50) for inhibiting viral replication and the 50% cytotoxic concentration (CC50). The optimal concentration will be within the therapeutic window, maximizing antiviral activity while minimizing cell death.

Q4: Are there known off-target effects of this compound?

While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common consideration for small molecule inhibitors.[10][11] It is good practice to assess for potential off-target effects, which can be compound-specific. Some antiviral agents have been shown to have low potential for off-target toxicity.[2][3]

Experimental Protocols

Protocol 1: Determination of IC50 Value

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed a suitable host cell line in a 96-well plate at a density that will result in 80-90% confluency at the time of analysis.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control.

  • Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After viral adsorption, remove the inoculum and add the different concentrations of this compound to the wells.

  • Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable assay, such as a plaque assay, RT-qPCR for viral RNA, or an ELISA for a viral protein.

  • Data Analysis: Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of this compound using an MTT assay.[5]

  • Cell Seeding: Seed cells in a 96-well plate as you would for the antiviral assay.

  • Compound Treatment: Add the same serial dilutions of this compound used in the IC50 determination to the cells. Include a vehicle-only control and a control with a known cytotoxic agent.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the CC50 value.

Data Presentation

Table 1: this compound In Vitro Activity

Parameter Virus/Protease Value Reference
IC50229E hCoV 3CL protease<0.1 µM[1]
IC50SARS-CoV-2 3CL protease<0.1 mM[1]

Table 2: this compound Solubility

Solvent System Solubility Molarity Reference
10% DMSO, 90% Corn Oil≥ 5 mg/mL9.30 mM[1]

Visualizations

Caption: Mechanism of action of this compound in inhibiting viral replication.

Concentration_Optimization_Workflow cluster_planning Experimental Design cluster_execution Assay Execution cluster_analysis Data Analysis cluster_decision Conclusion A Select Cell Line & Virus Strain B Prepare this compound Stock Solution A->B C Determine Concentration Range for Testing B->C D Perform Dose-Response Antiviral Assay (e.g., Plaque Reduction) C->D E Perform Parallel Cytotoxicity Assay (e.g., MTT) C->E F Calculate IC50 from Antiviral Assay Data D->F G Calculate CC50 from Cytotoxicity Assay Data E->G H Calculate Selectivity Index (SI = CC50 / IC50) F->H G->H I Determine Optimal Concentration (High SI, Max Efficacy, Min Toxicity) H->I

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_antiviral Antiviral Activity Issues cluster_toxicity Cytotoxicity Issues Start Inconsistent or Unexpected Results? A1 Low or No Activity Start->A1 Yes A2 High Variability Start->A2 Yes B1 High Cell Death Start->B1 Yes C1 Check Compound Stability & Storage A1->C1 C2 Verify Viral Titer & MOI A1->C2 C3 Confirm Cell Health & Passage Number A1->C3 A2->C1 A2->C2 A2->C3 D1 Assess Solvent Toxicity (Vehicle Control) B1->D1 D2 Perform Dose-Response for CC50 B1->D2 D3 Use Orthogonal Cytotoxicity Assays B1->D3

Caption: Troubleshooting logic for common this compound experimental issues.

References

Zevotrelvir Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Zevotrelvir.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an antiviral drug that functions as a 3C-like (3CL) protease inhibitor for coronaviruses.[1][2] The 3CL protease is an enzyme critical for the replication of viruses like SARS-CoV-2. By inhibiting this enzyme, this compound prevents the virus from producing essential proteins required for its proliferation.

Q2: What is the current developmental stage of this compound?

As of recent reports, this compound has been in Phase 2 clinical trials for the treatment of mild-to-moderate COVID-19 in non-hospitalized adults who are not at high risk for severe disease.[3]

Q3: Are there any known off-target effects of this compound?

While specific off-target effects for this compound are not extensively documented in publicly available literature, all small molecule inhibitors have the potential for off-target interactions. It is crucial to assess cytotoxicity and potential interactions with host cell proteases. General studies on antiviral drugs suggest that off-target effects can sometimes contribute to unexpected cellular responses.[4][5]

Q4: Has resistance to this compound or other 3CL protease inhibitors been observed?

While specific resistance mutations to this compound are not detailed, resistance to other 3CL protease inhibitors like nirmatrelvir has been documented.[6][7][8] Mutations in the viral main protease (Mpro) can reduce the binding affinity of the inhibitor, potentially leading to decreased efficacy.[8][9] Researchers should be aware of the possibility of emergent resistance in their long-term in vitro evolution experiments.

Troubleshooting Guides

Scenario 1: Unexpectedly Low Antiviral Efficacy

You observe that this compound is showing lower than expected potency in your cell-based antiviral assay.

Possible Causes and Troubleshooting Steps:

  • Viral Resistance:

    • Action: Sequence the viral genome from your experiments to check for mutations in the 3CL protease gene. Compare the sequence to a reference strain.

    • Rationale: Single amino acid changes in the main protease can undermine the efficacy of antiviral drugs.[6]

  • Experimental Assay Issues:

    • Action: Verify the concentration and stability of your this compound stock solution. Ensure proper storage conditions are maintained (-80°C for long-term, -20°C for short-term).[2]

    • Action: Confirm the viability and health of the host cells used in the assay.

    • Action: Review the multiplicity of infection (MOI) used. A very high MOI might overwhelm the inhibitor.

  • Drug-Cell Line Interaction:

    • Action: Test the efficacy of this compound in a different permissive cell line to rule out cell-line-specific effects.

Data Comparison Table:

ParameterExpected ResultObserved Result (Example)Possible Implication
IC50 (SARS-CoV-2) <0.1 µM[2][10]5 µMPotential resistance or assay issue
Cell Viability (CC50) >20 µM>20 µMIssue is likely not due to overt cytotoxicity
Viral Titer (log reduction) >3 log reduction<1 log reductionPoor viral inhibition
Scenario 2: Unexpected Cytotoxicity Observed

You are observing significant host cell death at concentrations where this compound should be showing antiviral activity without toxicity.

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects:

    • Action: Perform a counterscreen against a panel of human proteases to identify potential off-target interactions.

    • Rationale: While designed to be specific, small molecules can sometimes inhibit host cell proteins.

  • Mitochondrial Toxicity:

    • Action: Conduct assays to measure mitochondrial function, such as assessing mitochondrial DNA content or cellular respiration.

    • Rationale: Some antiviral nucleoside analogs have been shown to have the potential for mitochondrial toxicity.[11][12] Although this compound is a protease inhibitor, investigating broad cellular health markers is prudent.

  • Contamination:

    • Action: Test your this compound stock for contaminants. Ensure the solvent (e.g., DMSO) is not contributing to toxicity at the concentrations used.

Data Comparison Table:

ParameterExpected ResultObserved Result (Example)Possible Implication
Cell Viability (CC50) >20 µM2 µMSignificant unexpected cytotoxicity
IC50 (SARS-CoV-2) <0.1 µM<0.1 µMAntiviral activity is present, but therapeutic window is narrow
Mitochondrial Respiration No significant changeDecreased oxygen consumptionPotential mitochondrial toxicity

Experimental Protocols

Protocol 1: Cell-Based Antiviral IC50 Determination

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6) in 96-well plates and incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Infection: Pre-incubate the cells with the diluted this compound for 1-2 hours. Subsequently, infect the cells with SARS-CoV-2 at a predetermined MOI.

  • Incubation: Incubate the plates for 48-72 hours.

  • Quantification of Viral Replication: Measure the viral cytopathic effect (CPE) or quantify viral RNA using RT-qPCR.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Cytotoxicity (CC50) Assay

  • Cell Seeding: Seed host cells in 96-well plates as in the antiviral assay.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate for the same duration as the antiviral assay.

  • Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with cell viability.

  • Data Analysis: Calculate the CC50 value, the concentration at which 50% of the cells are no longer viable.

Visualizations

Zevotrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 cluster_inhibition Mechanism of Inhibition Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Proteins Functional Proteins Polyprotein->Functional Proteins Cleavage 3CL Protease 3CL Protease 3CL Protease->Functional Proteins This compound This compound This compound->3CL Protease Binds to

Caption: this compound's mechanism of action targeting the viral 3CL protease.

Troubleshooting_Workflow Start Start Unexpected_Result Unexpected Experimental Result Start->Unexpected_Result Low_Efficacy Low Antiviral Efficacy Unexpected_Result->Low_Efficacy Efficacy Issue High_Toxicity High Cytotoxicity Unexpected_Result->High_Toxicity Toxicity Issue Check_Resistance Sequence Viral Protease Low_Efficacy->Check_Resistance Verify_Assay Verify Assay Parameters (Compound, Cells, MOI) Low_Efficacy->Verify_Assay Off_Target_Screen Screen for Off-Target Binding High_Toxicity->Off_Target_Screen Mito_Tox_Assay Assess Mitochondrial Function High_Toxicity->Mito_Tox_Assay Analyze_Data Analyze and Conclude Check_Resistance->Analyze_Data Verify_Assay->Analyze_Data Off_Target_Screen->Analyze_Data Mito_Tox_Assay->Analyze_Data

Caption: A logical workflow for troubleshooting unexpected results.

References

Validation & Comparative

Zevotrelvir vs. Paxlovid: A Comparative Analysis of Two SARS-CoV-2 3CL Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the mechanisms of action, in-vitro efficacy, and clinical trial data for Zevotrelvir and Paxlovid in the treatment of COVID-19.

In the ongoing effort to combat the COVID-19 pandemic, direct-acting antiviral agents targeting crucial viral enzymes have emerged as a cornerstone of therapy. Among these, inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), have demonstrated significant clinical success. This guide provides a comprehensive comparison of two such inhibitors: this compound (EDP-235) and Paxlovid (nirmatrelvir/ritonavir).

Mechanism of Action: Targeting the Heart of Viral Replication

Both this compound and the active component of Paxlovid, nirmatrelvir, function by inhibiting the SARS-CoV-2 3CL protease.[1][2][3][4] This enzyme is essential for the virus's replication cycle, as it is responsible for cleaving large viral polyproteins into individual, functional non-structural proteins.[5][6] By blocking the action of 3CLpro, these drugs prevent the virus from producing the proteins it needs to replicate, thereby halting the progression of the infection.

This compound is a potent, reversible covalent inhibitor specifically designed to target the 3CLpro of SARS-CoV-2.[7] It exhibits nanomolar activity against a range of SARS-CoV-2 variants.[7]

Paxlovid is a combination therapy consisting of two components: nirmatrelvir and ritonavir.[1][8] Nirmatrelvir is the direct-acting antiviral that inhibits the 3CL protease.[1][9] Ritonavir, on the other hand, does not have significant activity against SARS-CoV-2. Instead, it acts as a pharmacokinetic enhancer, or "booster."[1][10][11][12][13][14][15] It inhibits the human cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing and breaking down nirmatrelvir in the body.[10][11][12][13][14][15] By slowing down this metabolism, ritonavir increases and prolongs the concentration of nirmatrelvir in the bloodstream, allowing it to maintain its therapeutic effect.[1][10][11][12][13][14]

Mechanism_of_Action cluster_sars_cov_2 SARS-CoV-2 Replication Cycle cluster_drugs Drug Intervention Viral_Entry Viral Entry Polyprotein_Synthesis Polyprotein Synthesis Viral_Entry->Polyprotein_Synthesis 3CL_Protease 3CL Protease (3CLpro) Polyprotein_Synthesis->3CL_Protease Cleavage Functional_Proteins Functional Viral Proteins 3CL_Protease->Functional_Proteins Viral_Replication Viral Replication Functional_Proteins->Viral_Replication This compound This compound This compound->3CL_Protease Inhibits Paxlovid Paxlovid (Nirmatrelvir/Ritonavir) Nirmatrelvir Nirmatrelvir Paxlovid->Nirmatrelvir Ritonavir Ritonavir Paxlovid->Ritonavir Nirmatrelvir->3CL_Protease Inhibits CYP3A4 CYP3A4 Enzyme Ritonavir->CYP3A4 Inhibits CYP3A4->Nirmatrelvir Metabolizes

Fig. 1: Mechanism of action of this compound and Paxlovid.

In-Vitro Efficacy

Both this compound and nirmatrelvir have demonstrated potent activity against SARS-CoV-2 in preclinical studies. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

CompoundTargetIC50Cell System
This compound (EDP-235)SARS-CoV-2 3CLpro<0.1 µM229E hCoV
This compound (EDP-235)SARS-CoV-2 3CLpro<0.1 mMSARS-CoV-2
NirmatrelvirSARS-CoV-2 3CLpro0.17 µMEnzyme Assay

Data for this compound from MedchemExpress.[3] Data for Nirmatrelvir from a quantitative high-throughput screening study.[4][13][16]

Clinical Trial Data

Direct head-to-head clinical trials comparing this compound and Paxlovid have not been conducted. The available data comes from separate clinical trials with different patient populations.

This compound (EDP-235): SPRINT Phase 2 Trial

Enanta Pharmaceuticals conducted the SPRINT (SARS-Cov-2 PRotease INhibitor Treatment) Phase 2 clinical trial of this compound in non-hospitalized, symptomatic adults with mild or moderate COVID-19 who were not at high risk for severe disease.[15][17][18]

Key Findings:

  • Primary Endpoint: The trial met its primary endpoint, demonstrating that this compound was generally safe and well-tolerated.[17][18]

  • Virologic Endpoint: The key secondary endpoints evaluating virologic effect, as measured by viral load in the nose, were not met. This was attributed to a rapid decline in viral load even in the placebo group within this standard-risk, highly immunologically-experienced population.[14][17]

  • Symptom Improvement: A dose-dependent improvement in the total symptom score was observed in patients treated with this compound compared to placebo, with statistical significance achieved as early as one day after the first dose.[17][18] For patients who received the 400mg dose within three days of symptom onset, a statistically significant improvement in a subset of six symptoms was observed, with a two-day shorter time to improvement compared to placebo.[14]

Paxlovid (Nirmatrelvir/Ritonavir): EPIC-HR Phase 2/3 Trial

The pivotal EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) trial was a Phase 2/3, randomized, double-blind, placebo-controlled study in non-hospitalized, symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to severe disease.[1][2][8][9][10]

Key Findings:

  • Primary Endpoint: Paxlovid significantly reduced the risk of COVID-19-related hospitalization or death from any cause through Day 28 compared to placebo.[19] In patients treated within three days of symptom onset, there was an 89% reduction in the risk of hospitalization or death.[19]

  • Viral Load: A significant reduction in viral load was observed in patients treated with Paxlovid compared to placebo.[19]

Clinical TrialDrugPhasePatient PopulationKey Efficacy Outcome
SPRINTThis compound (EDP-235)2Standard-risk, non-hospitalized adults with mild to moderate COVID-19Met safety endpoints; did not meet virologic endpoints but showed symptomatic improvement.[17][18]
EPIC-HRPaxlovid (Nirmatrelvir/Ritonavir)2/3High-risk, non-hospitalized adults with COVID-1989% reduction in hospitalization or death in patients treated within 3 days of symptom onset.[19]

Experimental Protocols

3CL Protease Inhibitor Screening Assay (General Protocol)

The following outlines a general experimental protocol for a fluorogenic protease enzyme assay used to screen for inhibitors of SARS-CoV-2 3CLpro. This is based on methodologies described in published research.[4][11][13][16][20]

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation: - 3CLpro Enzyme - Fluorogenic Substrate - Test Compounds - Assay Buffer Start->Reagent_Prep Plate_Setup Plate Setup (e.g., 384-well): - Add Enzyme - Add Test Compounds/Controls Reagent_Prep->Plate_Setup Incubation1 Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Incubation1 Substrate_Add Add Fluorogenic Substrate Incubation1->Substrate_Add Incubation2 Incubation at Room Temp Substrate_Add->Incubation2 Measurement Kinetic Fluorescence Measurement (Excitation: ~360nm, Emission: ~460nm) Incubation2->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Fig. 2: General workflow for a 3CL protease inhibitor assay.

Methodology:

  • Reagent Preparation:

    • Recombinant SARS-CoV-2 3CLpro enzyme is diluted to a working concentration (e.g., 50 nM) in an appropriate assay buffer.[4][13][16]

    • A fluorogenic peptide substrate containing a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl) is prepared. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore.

    • Test compounds (potential inhibitors) and a known inhibitor control (e.g., GC376) are prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.[4][11][13][16]

  • Assay Procedure:

    • The 3CLpro enzyme solution is added to the wells of a microplate (e.g., a 384-well plate).

    • The test compounds at various concentrations are added to the respective wells. Control wells will contain either a known inhibitor or the solvent (e.g., DMSO) alone.

    • The plate is pre-incubated to allow the compounds to bind to the enzyme.

    • The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

    • The plate is incubated at a controlled temperature (e.g., room temperature or 37°C).

  • Data Acquisition and Analysis:

    • The fluorescence intensity in each well is measured kinetically over a period of time using a plate reader. The excitation and emission wavelengths are specific to the fluorophore used (e.g., ~360nm excitation and ~460nm emission for Edans).[11]

    • The rate of the enzymatic reaction is determined from the increase in fluorescence over time as the substrate is cleaved and the fluorophore is released from the quencher.

    • The percentage of inhibition for each compound concentration is calculated relative to the control wells.

    • The IC50 value, the concentration at which the compound inhibits 50% of the enzyme's activity, is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[11]

Conclusion

Both this compound and Paxlovid are promising antiviral agents that target the essential SARS-CoV-2 3CL protease. Paxlovid has demonstrated robust clinical efficacy in reducing severe outcomes in high-risk patients and has become a standard of care. This compound has shown a favorable safety profile and evidence of symptomatic improvement in a standard-risk population, although its virologic efficacy in this group was not demonstrated in the Phase 2 trial. The distinct patient populations studied in their respective clinical trials make a direct comparison of their clinical effectiveness challenging. Further research, potentially including head-to-head trials, would be necessary to definitively compare the clinical utility of these two 3CL protease inhibitors.

References

Comparative Analysis of SARS-CoV-2 Protease Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of prominent SARS-CoV-2 protease inhibitors. It offers a detailed examination of their performance, supported by experimental data, to aid in the ongoing development of effective antiviral therapeutics.

The relentless global battle against COVID-19 has spurred unprecedented research into the vulnerabilities of its causative agent, SARS-CoV-2. Among the most promising therapeutic targets are the viral proteases, essential enzymes for viral replication. This guide focuses on two key proteases: the main protease (Mpro), also known as 3C-like protease (3CLpro), and the papain-like protease (PLpro). Inhibition of these enzymes effectively halts the viral life cycle, making them prime targets for antiviral drug development.

This analysis delves into the mechanism of action, inhibitory potency, and cellular efficacy of approved and investigational protease inhibitors. Quantitative data are presented in a clear, tabular format to facilitate direct comparison. Furthermore, detailed experimental protocols for key assays are provided to ensure reproducibility and aid in the evaluation of novel compounds.

Mechanism of Action: Disrupting Viral Maturation

SARS-CoV-2 produces large polyproteins that must be cleaved into functional viral proteins for replication to occur. This critical process is mediated by Mpro and PLpro.[1][2] Protease inhibitors are designed to bind to the active site of these enzymes, blocking their function and thereby preventing the maturation of essential viral proteins.[1]

Main Protease (Mpro/3CLpro): Mpro is responsible for the majority of proteolytic cleavages of the viral polyprotein.[1][3] Inhibitors targeting Mpro, such as nirmatrelvir (the active component of Paxlovid), are peptidomimetics that often form a covalent bond with the catalytic cysteine residue in the enzyme's active site, leading to potent and often irreversible inhibition.[3][4] Other Mpro inhibitors may act through non-covalent interactions.[5]

Papain-Like Protease (PLpro): PLpro is responsible for cleaving the N-terminal region of the viral polyprotein.[2] Beyond its role in viral replication, PLpro also interferes with the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins.[2][6] Therefore, inhibiting PLpro not only disrupts viral maturation but may also help restore the host's antiviral defenses.[2]

Below is a diagram illustrating the role of viral proteases in the SARS-CoV-2 replication cycle and the mechanism of their inhibition.

Viral_Replication_Inhibition cluster_host_cell Host Cell cluster_inhibitors Protease Inhibitors Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation Translation Viral RNA Release->Translation Polyprotein Polyprotein Translation->Polyprotein Proteolytic Cleavage Proteolytic Cleavage Polyprotein->Proteolytic Cleavage Functional Viral Proteins Functional Viral Proteins Proteolytic Cleavage->Functional Viral Proteins Viral Replication & Assembly Viral Replication & Assembly Functional Viral Proteins->Viral Replication & Assembly New Virions New Virions Viral Replication & Assembly->New Virions Release Release New Virions->Release Mpro Inhibitor Mpro Inhibitor Mpro Inhibitor->Proteolytic Cleavage Inhibit Mpro PLpro Inhibitor PLpro Inhibitor PLpro Inhibitor->Proteolytic Cleavage Inhibit PLpro

Caption: SARS-CoV-2 Replication Cycle and Protease Inhibition.

Performance Comparison of SARS-CoV-2 Protease Inhibitors

The following tables summarize the in vitro efficacy of various Mpro and PLpro inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating the potency of an inhibitor. The half-maximal effective concentration (EC50) reflects the compound's activity in a cell-based assay. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Efficacy of SARS-CoV-2 Main Protease (Mpro) Inhibitors

InhibitorTargetIC50 (µM)Ki (µM)EC50 (µM)Organism/Cell LineReference(s)
Nirmatrelvir (PF-07321332) Mpro0.022 ± 0.0040.006 ± 0.00050.074 (Vero E6)SARS-CoV-2[7][8]
Ensitrelvir (S-217622) Mpro0.013 ± 0.0040.009 ± 0.00070.37 (VeroE6/TMPRSS2)SARS-CoV-2[7]
Boceprevir Mpro4.13-1.90 (Vero E6)SARS-CoV-2[9]
GC-376 Mpro0.160-2.1 (Vero E6)SARS-CoV-2[9]
Simnotrelvir (SIM0417) Mpro---SARS-CoV-2[4]
RAY1216 Mpro-0.00840.116 (WT)SARS-CoV-2[1]

Table 2: Comparative Efficacy of SARS-CoV-2 Papain-Like Protease (PLpro) Inhibitors

InhibitorTargetIC50 (µM)Ki (µM)EC50 (µM)Organism/Cell LineReference(s)
GRL-0617 PLpro2.31.81.4 - 5.2 (Vero E6)SARS-CoV-2[9][10]
Jun9-13-7 PLpro7.29 ± 1.03--SARS-CoV-2[5]
Jun9-13-9 PLpro6.67 ± 0.05--SARS-CoV-2[5]
Hit 2 PLpro0.6 ± 0.2--SARS-CoV-2[6][11]
Hit 4 PLpro0.8 ± 0.3--SARS-CoV-2[6][11]

Experimental Protocols

Accurate and reproducible assessment of inhibitor performance is paramount. The following sections detail the methodologies for key experiments cited in the evaluation of SARS-CoV-2 protease inhibitors.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is commonly used to determine the enzymatic activity of proteases and the inhibitory potency of compounds.

Principle: A peptide substrate containing a cleavage site for the protease is flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Reconstitute the recombinant Mpro or PLpro enzyme in the assay buffer to a final concentration of approximately 50 nM.

    • Prepare a stock solution of the FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans for Mpro) in DMSO and dilute to the desired final concentration (typically 10-20 µM) in assay buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO.

  • Assay Procedure:

    • Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well black plate.

    • Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the FRET substrate solution to each well.

    • Immediately measure the fluorescence intensity (e.g., excitation at 340 nm and emission at 490 nm for the Edans/Dabcyl pair) at regular intervals for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Below is a diagram illustrating the workflow of a FRET-based enzymatic assay.

FRET_Assay_Workflow Start Start Prepare Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare Reagents Dispense Inhibitor Dispense Inhibitor/DMSO into 384-well Plate Prepare Reagents->Dispense Inhibitor Add Enzyme Add Enzyme Solution and Pre-incubate Dispense Inhibitor->Add Enzyme Add Substrate Initiate Reaction with FRET Substrate Add Enzyme->Add Substrate Measure Fluorescence Measure Fluorescence Kinetics Add Substrate->Measure Fluorescence Data Analysis Calculate Reaction Velocity and % Inhibition Measure Fluorescence->Data Analysis Determine IC50 Plot Dose-Response Curve and Determine IC50 Data Analysis->Determine IC50 End End Determine IC50->End

Caption: FRET-Based Enzymatic Assay Workflow.

Cell-Based Antiviral Assay

This assay evaluates the efficacy of an inhibitor in a cellular context, providing a more biologically relevant measure of its antiviral activity.

Principle: Permissive cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. The antiviral activity is determined by measuring the reduction in viral replication, often assessed by quantifying viral RNA, protein expression, or the inhibition of virus-induced cytopathic effect (CPE).

Protocol:

  • Cell Culture and Plating:

    • Culture a permissive cell line (e.g., Vero E6 or Calu-3 cells) in appropriate growth medium.

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Infection and Treatment:

    • Prepare serial dilutions of the test compound in infection medium (low-serum medium).

    • Remove the growth medium from the cells and add the diluted compound.

    • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24-72 hours.

  • Quantification of Viral Replication:

    • CPE Reduction Assay: After incubation, fix the cells with paraformaldehyde and stain with crystal violet. The amount of staining is proportional to the number of viable cells.

    • RT-qPCR: Isolate viral RNA from the cell supernatant or cell lysate and quantify the viral genome copy number using reverse transcription-quantitative PCR.

    • Immunofluorescence Assay: Fix and permeabilize the cells, then stain for a viral antigen (e.g., nucleocapsid protein) using a specific primary antibody and a fluorescently labeled secondary antibody. Image and quantify the fluorescence.

  • Data Analysis:

    • Plot the percentage of viral inhibition against the logarithm of the compound concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

    • Simultaneously, assess cell viability in uninfected cells treated with the compound to determine the cytotoxic concentration 50 (CC50) and calculate the selectivity index (SI = CC50/EC50).

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), is a rapid method to screen for ligand binding to a target protein.

Principle: The assay measures the thermal stability of a protein by monitoring its unfolding as the temperature is increased.[12][13] A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds, it exposes these regions, causing an increase in fluorescence. The binding of a stabilizing ligand, such as an inhibitor, will increase the melting temperature (Tm) of the protein.[12][13]

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified target protease (2-5 µM) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it in the protein buffer.

    • Prepare solutions of the test compounds at the desired concentrations.

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, mix the protein solution, the diluted dye, and the test compound or vehicle control.

    • Seal the plate to prevent evaporation.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute) while continuously monitoring the fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The midpoint of the transition in the melting curve represents the melting temperature (Tm).

    • A significant increase in the Tm in the presence of a compound compared to the control indicates ligand binding and stabilization of the protein.

The continuous discovery and characterization of potent and selective SARS-CoV-2 protease inhibitors remain a cornerstone of our preparedness against the current and future coronavirus threats. The data and protocols presented in this guide are intended to support the research community in this critical endeavor.

References

Zevotrelvir's Therapeutic Potential: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing effort to combat COVID-19, numerous antiviral agents have been developed and evaluated. This guide provides a comparative analysis of Zevotrelvir (EDP-235), a novel 3C-like (3CL) protease inhibitor, against other prominent antiviral treatments. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies of crucial assays, and visualizes relevant biological pathways and experimental workflows to offer an objective assessment of this compound's therapeutic potential.

Mechanism of Action: Targeting Viral Replication

This compound is an orally administered antiviral drug that targets the SARS-CoV-2 3CL protease, also known as the main protease (Mpro).[1][2] This enzyme is essential for the replication of the virus, as it cleaves viral polyproteins into functional proteins. By inhibiting the 3CL protease, this compound blocks the viral replication cycle. This mechanism is shared by nirmatrelvir, the active component of Paxlovid. Other antiviral agents employ different strategies, such as targeting the RNA-dependent RNA polymerase (RdRp), as is the case with Remdesivir and Molnupiravir.

SARS-CoV-2 Replication Cycle and Antiviral Targets cluster_host_cell Host Cell cluster_protease_inhibition 3CL Protease Activity cluster_rdRp_inhibition RdRp Activity cluster_drugs Antiviral Drugs Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation of Polyproteins Translation of Polyproteins Uncoating->Translation of Polyproteins Viral RNA Viral RNA Replication Viral RNA Replication Translation of Polyproteins->Viral RNA Replication Polyproteins 3CL Protease Cleavage Polyprotein Cleavage Assembly and Release Assembly and Release Viral RNA Replication->Assembly and Release New Viral RNA & Proteins RdRp RNA-dependent RNA Polymerase This compound This compound This compound->3CL Protease Cleavage Inhibits Paxlovid Paxlovid Paxlovid->3CL Protease Cleavage Inhibits Remdesivir Remdesivir Remdesivir->RdRp Inhibits Molnupiravir Molnupiravir Molnupiravir->RdRp Inhibits

Fig. 1: SARS-CoV-2 Replication and Antiviral Drug Targets.

Comparative Efficacy and Safety: A Tabular Overview

The following tables summarize the available clinical trial data for this compound and its key competitors. It is important to note that the data for this compound is from a Phase 2 trial in a standard-risk population, which may impact direct comparisons with Phase 3 data from high-risk populations for other agents.

Table 1: Efficacy Data from Clinical Trials
Drug (Trial)Patient PopulationPrimary EndpointTime to Symptom ResolutionViral Load Reduction (at Day 5)Hospitalization or Death
This compound (SPRINT - Phase 2) Non-hospitalized, standard-risk adultsSafety and tolerability2-day shorter time to improvement in a subset of 6 symptoms (400mg dose, patients treated ≤3 days from symptom onset, p<0.01) vs. placebo.[1] No significant difference in time to improvement of 14 symptoms.[1]No significant difference in the overall population.[1] 0.4 log10 copies/mL decline at Day 3 in patients with baseline viral load >5 log10.[1]Not reported as a primary or secondary endpoint.
Paxlovid (EPIC-HR - Phase 3) Non-hospitalized, high-risk, unvaccinated adultsCOVID-19-related hospitalization or death through Day 28Median time not reportedApprox. 10-fold (0.93 log10 copies/mL) reduction vs. placebo.89% reduction in risk of hospitalization or death vs. placebo (p<0.0001).[3]
Molnupiravir (MOVe-OUT - Phase 3) Non-hospitalized, high-risk, unvaccinated adultsHospitalization or death through Day 29Shorter time to resolution for most symptoms vs. placebo.[4]Greater mean reduction from baseline vs. placebo.[4]30% relative risk reduction in hospitalization or death vs. placebo.[4]
Remdesivir (PINETREE - Phase 3) Non-hospitalized, high-risk adultsCOVID-19-related hospitalization or all-cause death by Day 28Not reported as a primary endpointNo significant difference in nasopharyngeal viral load at Day 7.87% lower risk of hospitalization or death vs. placebo (p=0.008).
Table 2: Safety Data from Clinical Trials
Drug (Trial)Most Common Adverse Events (Drug vs. Placebo)Serious Adverse Events (Drug vs. Placebo)Discontinuation due to Adverse Events (Drug vs. Placebo)
This compound (SPRINT - Phase 2) Low frequency of treatment-emergent adverse events (TEAEs): 1.3% (200mg) and 6.4% (400mg) vs. 2.6% (placebo).[1] Most were mild.[1]No serious TEAEs reported.[1]No discontinuations due to TEAEs.[1]
Paxlovid (EPIC-HR - Phase 3) Dysgeusia, diarrhea, hypertension, myalgia1.6% vs. 6.6%2.1% vs. 4.2%
Molnupiravir (MOVe-OUT - Phase 3) Diarrhea, nausea, dizziness6.8% vs. 9.7%1.3% vs. 3.4%
Remdesivir (PINETREE - Phase 3) Nausea, headache1.8% vs. 6.7%Not reported

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the objective evaluation of antiviral candidates. Below are methodologies for two key in vitro assays used to assess the potency of antiviral compounds against SARS-CoV-2.

SARS-CoV-2 3CL Protease Inhibition Assay (FRET-based)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 3CL protease.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 3CL protease

    • Fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

    • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

    • Test compound (this compound or other inhibitors)

    • Positive control inhibitor (e.g., GC376)

    • Negative control (e.g., DMSO)

    • 384-well assay plates

    • Fluorescence plate reader

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. Dispense a small volume (e.g., 50 nL) of the diluted compound, positive control, and negative control into the wells of a 384-well plate. c. Add a solution of the 3CL protease in assay buffer to each well, except for the no-enzyme control wells. d. Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the enzyme. e. Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells. f. Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the example substrate). g. Calculate the rate of substrate cleavage for each well. h. Determine the percent inhibition for each compound concentration relative to the DMSO control. i. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

FRET_Assay_Workflow Start Start Prepare_Compound_Dilutions Prepare serial dilutions of test compounds Start->Prepare_Compound_Dilutions Dispense_Compounds Dispense compounds and controls into 384-well plate Prepare_Compound_Dilutions->Dispense_Compounds Add_Enzyme Add 3CL protease solution to wells Dispense_Compounds->Add_Enzyme Incubate_1 Incubate for compound binding Add_Enzyme->Incubate_1 Add_Substrate Add fluorogenic substrate solution Incubate_1->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate percent inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Fig. 2: Workflow for a 3CL Protease FRET-based Inhibition Assay.
In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction)

This cell-based assay determines the concentration of a compound required to inhibit the virus-induced killing of host cells.

  • Reagents and Materials:

    • Vero E6 cells (or other susceptible cell line)

    • SARS-CoV-2 virus stock

    • Cell culture medium (e.g., DMEM with 2% FBS)

    • Test compound

    • Positive control antiviral (e.g., Remdesivir)

    • Cell viability reagent (e.g., CellTiter-Glo)

    • 96-well cell culture plates

    • Luminometer

  • Procedure: a. Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer. b. Prepare serial dilutions of the test compound in cell culture medium. c. Remove the growth medium from the cells and add the compound dilutions. d. Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected and virus-only controls. e. Incubate the plates for a period sufficient to observe significant cytopathic effect (CPE) in the virus-only control wells (e.g., 48-72 hours). f. Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions. g. Measure the luminescence signal using a luminometer. h. Calculate the percent CPE reduction for each compound concentration compared to the virus-only control. i. Plot the percent CPE reduction against the compound concentration and determine the EC50 value.

Clinical Trial Workflow for Oral Antivirals

The development of oral antiviral drugs for COVID-19 typically follows a structured clinical trial process to evaluate safety and efficacy.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1 Drug vs. Placebo) Screening->Randomization Treatment_Period 5-Day Oral Treatment Period (Twice Daily Dosing) Randomization->Treatment_Period Follow_Up Follow-Up Period (e.g., 28 Days) Treatment_Period->Follow_Up Safety_Monitoring Ongoing Safety Monitoring (Adverse Events) Treatment_Period->Safety_Monitoring Primary_Endpoint_Assessment Primary Endpoint Assessment (e.g., Hospitalization/Death) Follow_Up->Primary_Endpoint_Assessment Secondary_Endpoint_Assessment Secondary Endpoint Assessment (Symptom Resolution, Viral Load) Follow_Up->Secondary_Endpoint_Assessment Follow_Up->Safety_Monitoring Data_Analysis Data Analysis and Reporting Primary_Endpoint_Assessment->Data_Analysis Secondary_Endpoint_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Fig. 3: Generalized Clinical Trial Workflow for Oral COVID-19 Antivirals.

Conclusion

This compound has demonstrated a favorable safety profile and potential for symptomatic improvement in a Phase 2 trial of standard-risk COVID-19 patients.[1] Its mechanism of action as a 3CL protease inhibitor positions it alongside Paxlovid as a direct-acting antiviral targeting a key viral enzyme. However, the lack of a significant virologic effect in the overall Phase 2 population highlights the challenges of demonstrating antiviral efficacy in a highly immune-experienced, standard-risk population.[1]

Further clinical development in populations at higher risk for severe disease will be crucial to fully elucidate this compound's therapeutic potential relative to established treatments like Paxlovid and Remdesivir. The data presented in this guide provides a foundation for researchers and drug development professionals to objectively compare this compound to other available options and to inform the design of future studies. The detailed experimental protocols and workflow diagrams offer a practical resource for the continued evaluation of this and other novel antiviral candidates.

References

Zevotrelvir's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BOSTON, MA – Zevotrelvir (also known as EDP-235), an investigational oral antiviral agent developed by Enanta Pharmaceuticals, demonstrates a high degree of selectivity for its primary target, the SARS-CoV-2 3C-like (3CL) protease, with minimal cross-reactivity against a panel of human proteases. This high selectivity is a critical attribute for a therapeutic candidate, as it suggests a lower potential for off-target effects and a more favorable safety profile.

This compound is a potent inhibitor of the SARS-CoV-2 3CL protease, an enzyme essential for viral replication.[1][2][3][4] Preclinical data have shown that this compound has potent antiviral activity against multiple coronaviruses.[1] A key aspect of its preclinical characterization is the assessment of its potential to interact with other host-cell proteases, which could lead to unintended biological consequences.

High Selectivity Against Human Proteases

Recent findings indicate that this compound has a selectivity index of 500-fold or greater for the SARS-CoV-2 3CLpro when compared to a panel of 30 human proteases.[2][3] More specifically, it exhibits weak inhibition (IC50 ≥ 2 µM) of mammalian cysteine proteases and no significant inhibition of other host protease families at concentrations up to 100 µM.[2] An earlier report also highlighted a favorable selectivity profile with a selectivity index exceeding 300-fold against a panel of 30 mammalian proteases.[4] While the detailed list of all 30 tested proteases and the specific IC50 values are not publicly available, the high selectivity index underscores the targeted nature of this compound.

Comparative Inhibitory Activity

The following table summarizes the available quantitative data on this compound's inhibitory activity against its target viral proteases.

Protease TargetOrganism/VirusInhibition Metric (IC50)Reference
3C-like protease (3CLpro)SARS-CoV-24.0 - 5.8 nM[1][2][3]
3CLpro from SARS-CoV-2 variantsSARS-CoV-22.8 - 5.8 nM[4]
3CLproHuman coronavirus 229E (alpha-coronavirus)<0.1 µM[5]
3CLproOther alpha-coronaviruses2 - 4 nM[4]
3CLproSARS-CoV5.4 nM[4]
3CLproMERS-CoV70 nM[4]
Panel of 30 Human ProteasesHuman>300 to ≥500-fold less potent than against SARS-CoV-2 3CLpro[2][3][4]
Mammalian Cysteine ProteasesMammalian≥ 2 µM[2]
Other Host Protease FamiliesHuman> 100 µM[2]

Experimental Protocols

The assessment of protease inhibitor selectivity typically involves a combination of biochemical and cell-based assays.

Biochemical Protease Inhibition Assay (FRET-based)

A common method to determine the inhibitory activity of a compound against a purified protease is the Förster Resonance Energy Transfer (FRET)-based assay.

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the peptide by the target protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the protease activity.

Protocol Outline:

  • Reagents and Materials: Purified recombinant protease, FRET peptide substrate specific to the protease, test compound (this compound), assay buffer, and a microplate reader capable of fluorescence detection.

  • Assay Procedure:

    • The purified protease is pre-incubated with varying concentrations of the test compound in an assay buffer in a 96- or 384-well plate.

    • The enzymatic reaction is initiated by the addition of the FRET peptide substrate.

    • The fluorescence intensity is monitored over time using a microplate reader at appropriate excitation and emission wavelengths.

    • The rate of substrate cleavage is calculated from the linear phase of the reaction.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation.

Cell-Based Protease Inhibition Assay (Luciferase Reporter)

Cell-based assays are crucial for evaluating the activity of an inhibitor in a more physiologically relevant environment, taking into account factors like cell permeability and stability.

Principle: This type of assay often employs a reporter system, such as luciferase, where the reporter's activity is dependent on the protease's action. For instance, a reporter protein can be engineered with a protease cleavage site that, when cleaved, alters the reporter's activity.

Protocol Outline:

  • Cell Culture and Transfection: A suitable human cell line is cultured and then transfected with plasmids encoding the target protease and a reporter construct. The reporter construct may contain a luciferase gene linked to a protein that is targeted for degradation upon cleavage by the protease.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Lysis and Luciferase Assay: After a suitable incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: Inhibition of the protease results in the protection of the reporter protein from degradation, leading to a higher luciferase signal. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated from the dose-response curve.

Signaling and Workflow Diagrams

To visually represent the experimental logic and workflows, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay Purified Protease Purified Protease Incubation Incubation Purified Protease->Incubation This compound (Test Compound) This compound (Test Compound) This compound (Test Compound)->Incubation FRET Substrate FRET Substrate Fluorescence Measurement Fluorescence Measurement FRET Substrate->Fluorescence Measurement Incubation->Fluorescence Measurement Add Substrate IC50 Determination IC50 Determination Fluorescence Measurement->IC50 Determination Cells Cells Transfection (Protease + Reporter) Transfection (Protease + Reporter) Cells->Transfection (Protease + Reporter) Compound Treatment Compound Treatment Transfection (Protease + Reporter)->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay EC50 Determination EC50 Determination Luciferase Assay->EC50 Determination

Caption: Workflow for biochemical and cell-based protease inhibitor assays.

selectivity_logic This compound This compound Target Protease (SARS-CoV-2 3CLpro) Target Protease (SARS-CoV-2 3CLpro) This compound->Target Protease (SARS-CoV-2 3CLpro) Inhibits Off-Target Proteases (Human Protease Panel) Off-Target Proteases (Human Protease Panel) This compound->Off-Target Proteases (Human Protease Panel) Does not significantly inhibit High Potency (Low IC50) High Potency (Low IC50) Target Protease (SARS-CoV-2 3CLpro)->High Potency (Low IC50) Low to No Activity (High IC50) Low to No Activity (High IC50) Off-Target Proteases (Human Protease Panel)->Low to No Activity (High IC50) High Selectivity Index High Selectivity Index High Potency (Low IC50)->High Selectivity Index Low to No Activity (High IC50)->High Selectivity Index

Caption: Logical relationship for determining protease inhibitor selectivity.

References

The Untapped Potential of Zevotrelvir in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zevotrelvir, a potent inhibitor of the SARS-CoV-2 3C-like (3CL) protease, represents a key strategy in antiviral drug development. While its efficacy as a monotherapy is established, its true therapeutic potential may lie in synergistic combinations with other antiviral agents. This guide explores the prospective synergistic effects of this compound by drawing comparisons with in vitro studies of other 3CL protease inhibitors, providing a framework for future research and development.

Unlocking Synergy: The Promise of Combination Antiviral Therapy

The core principle of combination therapy in virology is to target different stages of the viral life cycle simultaneously. This approach can lead to enhanced antiviral activity, reduced drug dosages, and a lower likelihood of developing drug-resistant viral strains. For a 3CL protease inhibitor like this compound, which targets viral protein processing, a logical combination would be with an agent that inhibits a different viral function, such as RNA replication.

Comparative Analysis: Insights from Nirmatrelvir and Remdesivir

Currently, there is a lack of published in vitro or in vivo studies specifically investigating the synergistic effects of this compound with other drugs. However, valuable insights can be gleaned from studies on other 3CL protease inhibitors with similar mechanisms of action. A notable example is the demonstrated synergy between nirmatrelvir (another 3CL protease inhibitor) and remdesivir (an RNA-dependent RNA polymerase inhibitor).

A 2023 study published in the journal Viruses investigated the in vitro activity of the remdesivir-nirmatrelvir combination against SARS-CoV-2. The results showed a significant synergistic effect in inhibiting viral replication.[1][2]

Quantitative Analysis of Nirmatrelvir-Remdesivir Synergy

The synergistic activity was quantified using the Highest Single Agent (HSA) reference model, where a score greater than 10 is considered synergistic.

Time PointMean HSA Synergy Score (± SD)p-value
48 hours52.8 (± 1.5)< 0.0001
72 hours28.6 (± 2.1)< 0.0001

These data clearly indicate a strong synergistic interaction between the two drugs in vitro.[1] The combination was also shown to be more effective at reducing the viral titer compared to either drug alone, including against Omicron variants.[1]

Experimental Protocol: In Vitro Synergy Assessment

The following is a summary of the experimental methodology used to determine the synergistic effects of nirmatrelvir and remdesivir, which can serve as a template for future studies involving this compound.

1. Cell Line and Virus:

  • Cell Line: Vero E6 cells, a lineage of kidney epithelial cells from an African green monkey, are commonly used for their high susceptibility to SARS-CoV-2 infection.

  • Virus Strains: The study utilized several SARS-CoV-2 strains, including the 20A.EU1, BA.1, and BA.5 variants, to assess the breadth of the synergistic effect.[1]

2. Drug Combination Assay:

  • Vero E6 cells were seeded in 96-well plates.

  • Cells were infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • A matrix of different concentrations of nirmatrelvir and remdesivir, both alone and in combination, were added to the infected cells.

3. Measurement of Antiviral Activity:

  • After incubation for 48 and 72 hours, cell viability was assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of living cells.

  • The supernatants from the cell cultures were collected to determine the viral titer using a plaque assay, which quantifies the number of infectious virus particles.

4. Synergy Analysis:

  • The interaction between the two drugs was quantified using a synergy scoring model, such as the Highest Single Agent (HSA) model. This model compares the effect of the drug combination to the effect of the most active single agent.

Visualizing the Mechanisms of Synergy

The synergistic effect of combining a 3CL protease inhibitor like this compound with a polymerase inhibitor like remdesivir can be understood by examining their distinct targets in the viral replication cycle.

Viral_Replication_Inhibition cluster_virus SARS-CoV-2 Life Cycle cluster_drugs Drug Intervention Points Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Polyproteins Uncoating->Translation Proteolysis Polyprotein Cleavage Translation->Proteolysis Replication RNA Replication & Transcription Proteolysis->Replication Assembly Virion Assembly Replication->Assembly Release Viral Release Assembly->Release This compound This compound (3CL Protease Inhibitor) This compound->Proteolysis Remdesivir Remdesivir (RdRp Inhibitor) Remdesivir->Replication Experimental_Workflow A Cell Seeding (e.g., Vero E6) B SARS-CoV-2 Infection A->B C Drug Administration (this compound, Drug B, Combination) B->C D Incubation (e.g., 48-72 hours) C->D E Endpoint Assays D->E F Cell Viability Assay (e.g., MTT) E->F G Viral Titer Assay (e.g., Plaque Assay) E->G H Data Analysis (Synergy Calculation) F->H G->H

References

Safety Operating Guide

Proper Disposal of Zevotrelvir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Zevotrelvir must adhere to strict disposal procedures to mitigate environmental risks and ensure personnel safety. This guide provides essential information on the proper handling and disposal of this compound, a coronavirus inhibitor, in a laboratory setting.

Key Safety and Disposal Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal. The following table summarizes key hazard and disposal information from the Safety Data Sheet.

Hazard ClassificationPrecautionary StatementsDisposal Recommendation
Acute toxicity, Oral (Category 4)[1]P264: Wash skin thoroughly after handling.[1]P501: Dispose of contents/container to an approved waste disposal plant.[1]
Acute aquatic toxicity (Category 1)[1]P270: Do not eat, drink or smoke when using this product.[1]
Chronic aquatic toxicity (Category 1)[1]P273: Avoid release to the environment.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P330: Rinse mouth.[1]
P391: Collect spillage.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a series of steps to ensure the containment and appropriate treatment of the chemical waste.

  • Containment of Spills: In the event of a spill, immediately absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Decontamination: Thoroughly decontaminate all affected surfaces and equipment by scrubbing them with alcohol.[1]

  • Waste Collection: Collect all contaminated materials, including the absorbent material and any contaminated personal protective equipment (PPE), into a designated and properly labeled waste container.

  • Disposal: Dispose of the waste container and its contents through an approved waste disposal plant.[1] It is imperative to follow all prevailing country, federal, state, and local regulations for chemical waste disposal.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Zevotrelvir_Disposal_Workflow cluster_preparation Preparation & Handling cluster_event Spill or Waste Generation cluster_response Response & Containment cluster_disposal Final Disposal start Start: Handling this compound handling Follow Safety Precautions (P264, P270, P273) start->handling event Waste Generated or Accidental Spill Occurs handling->event absorb Absorb Spill with Inert Material event->absorb Spill collect Collect Contaminated Waste in Labeled Container event->collect Routine Waste decontaminate Decontaminate Surfaces & Equipment with Alcohol absorb->decontaminate decontaminate->collect dispose Dispose at Approved Waste Disposal Plant (P501) collect->dispose end End of Process dispose->end

Caption: Logical workflow for the safe disposal of this compound.

Note: No specific experimental protocols for the degradation or deactivation of this compound for disposal were found in the provided search results. Therefore, adherence to the manufacturer's safety data sheet and local regulations is of utmost importance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.